Bischloroanthrabenzoxocinone
Description
8,10-Dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one has been reported in Streptomyces with data available.
a fatty acid synthesis inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H24Cl2O7 |
|---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one |
InChI |
InChI=1S/C28H24Cl2O7/c1-10-6-12(35-5)8-14-15(10)26-16-11(9-28(4,36-14)37-26)7-13-17(22(16)31)23(32)18-19(27(13,2)3)20(29)25(34)21(30)24(18)33/h6-8,26,31,33-34H,9H2,1-5H3 |
InChI Key |
ZGJMIZXNGYVIRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3C4=C(C5=C(C=C4CC(O3)(O2)C)C(C6=C(C5=O)C(=C(C(=C6Cl)O)Cl)O)(C)C)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Proposed Framework for the Synthesis and Characterization of Bischloroanthrabenzoxocinone
Disclaimer: The compound "bischloroanthrabenzoxocinone" is not described in the current scientific literature. This document presents a hypothetical, yet scientifically plausible, framework for its synthesis and characterization based on established chemical principles and synthetic methodologies for related molecular scaffolds. The experimental protocols and expected data are predictive and would require empirical validation.
Introduction
The intricate fusion of polycyclic aromatic hydrocarbons with medium-sized heterocyclic rings presents a fascinating, yet challenging, area of synthetic chemistry. Such scaffolds are of interest to researchers in materials science and drug discovery due to their unique electronic and steric properties. This technical guide outlines a proposed synthetic pathway and a comprehensive characterization workflow for a novel molecular architecture: this compound. The proposed structure features an anthracene core fused to a benzoxocinone ring system, with two chlorine atoms incorporated for potential modulation of its physicochemical and biological properties. This document is intended to serve as a foundational guide for researchers and drug development professionals interested in exploring this novel class of compounds.
Proposed Synthetic Pathway
The synthesis of the target molecule, a this compound, can be envisioned through a multi-step sequence commencing with commercially available or readily accessible starting materials. The proposed strategy involves the initial construction of a chlorinated anthracene precursor, followed by a palladium-catalyzed cross-coupling reaction to append a functionalized benzene moiety, and culminating in an intramolecular cyclization to forge the eight-membered oxocinone ring.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1,8-Dichloroanthracene
This procedure is adapted from methods for the reduction of anthraquinones.
-
Objective: To reduce the keto functionalities of 1,8-dichloroanthraquinone to yield the corresponding anthracene core.
-
Materials: 1,8-dichloroanthraquinone, Zinc dust, Hydrochloric acid (HCl), Dioxane.
-
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,8-dichloroanthraquinone (10 g, 36.1 mmol) in 200 mL of dioxane.
-
Add zinc dust (23.6 g, 361 mmol) to the suspension.
-
While stirring vigorously, add concentrated HCl (50 mL) dropwise over a period of 30 minutes. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for 4 hours. The color of the reaction mixture should change from yellow to a clear, colorless solution with a grey precipitate.
-
Cool the reaction to room temperature and filter off the excess zinc dust.
-
Pour the filtrate into 500 mL of ice-cold water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with water until the filtrate is neutral, and then dry in a vacuum oven at 60°C.
-
Recrystallize the crude product from ethanol to afford pure 1,8-dichloroanthracene.
-
Step 2: Palladium-Catalyzed Suzuki Coupling
This step aims to couple the 1,8-dichloroanthracene with a suitable boronic acid derivative of a protected phenol.
-
Objective: To form a C-C bond between the anthracene core and a functionalized benzene ring.
-
Materials: 1,8-dichloroanthracene, (2-(methoxymethoxy)phenyl)boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
To a 250 mL Schlenk flask, add 1,8-dichloroanthracene (5 g, 20.2 mmol), (2-(methoxymethoxy)phenyl)boronic acid (4.4 g, 24.2 mmol), and K₂CO₃ (8.4 g, 60.6 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).
-
Add Pd(PPh₃)₄ (1.17 g, 1.01 mmol) to the mixture under argon.
-
Heat the reaction mixture to 90°C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Step 3: Deprotection and Etherification
This two-part step first deprotects the phenol and then introduces an alkene-containing side chain for a subsequent intramolecular cyclization.
-
Objective: To deprotect the hydroxyl group and then form an ether linkage with an allyl group.
-
Materials: The product from Step 2, Hydrochloric acid, Dichloromethane (DCM), Allyl bromide, Potassium carbonate (K₂CO₃), Acetone.
-
Procedure (Deprotection):
-
Dissolve the product from Step 2 in DCM (100 mL) and cool to 0°C.
-
Add 2M HCl (50 mL) and stir vigorously for 6 hours at room temperature.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.
-
-
Procedure (Etherification):
-
Dissolve the deprotected phenol in acetone (150 mL) in a round-bottom flask.
-
Add K₂CO₃ (1.5 equivalents) and allyl bromide (1.2 equivalents).
-
Reflux the mixture for 12 hours, monitoring by TLC.
-
Cool the reaction, filter off the K₂CO₃, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.
-
Step 4: Intramolecular Heck Reaction
This crucial step forms the eight-membered ring.
-
Objective: To form the oxocinone ring via an intramolecular palladium-catalyzed C-C bond formation.
-
Materials: The product from Step 3, Palladium(II) acetate [Pd(OAc)₂], Tri(o-tolyl)phosphine [P(o-tol)₃], Triethylamine (Et₃N), Acetonitrile.
-
Procedure:
-
In a high-pressure reaction vessel, dissolve the allylated biaryl from Step 3 in acetonitrile.
-
Add Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Et₃N (3 equivalents).
-
Seal the vessel and heat to 120°C for 48 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to isolate the cyclized product.
-
Step 5: Oxidation to the Ketone
The final step is the oxidation of the newly formed ring to yield the target oxocinone.
-
Objective: To oxidize the methylene group adjacent to the oxygen in the eight-membered ring to a ketone.
-
Materials: The cyclized product from Step 4, Osmium tetroxide (OsO₄), N-Methylmorpholine N-oxide (NMO), Dess-Martin periodinane (DMP), Dichloromethane (DCM).
-
Procedure (Diol formation and cleavage):
-
Caution: OsO₄ is highly toxic. Dissolve the product from Step 4 in a mixture of acetone and water.
-
Add NMO (1.5 equivalents) followed by a catalytic amount of OsO₄ (1 mol%).
-
Stir at room temperature for 12 hours.
-
Quench the reaction with sodium sulfite solution.
-
Extract with ethyl acetate, dry, and concentrate.
-
The resulting crude diol is then subjected to oxidative cleavage. Dissolve the crude diol in DCM.
-
Add DMP (1.5 equivalents) and stir at room temperature for 4 hours.
-
Quench with a saturated solution of sodium thiosulfate.
-
Extract with DCM, wash with sodium bicarbonate solution, dry, and concentrate.
-
Purify by column chromatography to yield the final product, this compound.
-
Proposed Characterization Workflow
A thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Diagram of the Characterization Workflow
Caption: A comprehensive workflow for the characterization of the final product.
Data Presentation: Predicted Analytical Data
The following tables summarize the expected quantitative data for the characterization of the hypothetical this compound.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (2D NMR) |
| ¹H (Aromatic) | 7.5 - 8.5 | m | Protons on anthracene and benzene rings. |
| ¹H (CH₂) | ~4.5 | s | Methylene protons adjacent to the ether oxygen. |
| ¹³C (C=O) | ~190 | - | Carbonyl carbon of the oxocinone ring. |
| ¹³C (Aromatic) | 120 - 150 | - | Aromatic carbons, including those bonded to Cl and O. |
| ¹³C (CH₂) | ~70 | - | Methylene carbon adjacent to the ether oxygen. |
Table 2: Predicted Spectroscopic and Analytical Data
| Technique | Parameter | Predicted Value/Observation |
| HRMS | [M+H]⁺ (m/z) | Calculated exact mass for the proposed molecular formula (e.g., C₂₄H₁₂Cl₂O₂). |
| IR | Wavenumber (cm⁻¹) | ~1680 (C=O stretch), ~1250 (C-O-C stretch), ~750 (C-Cl stretch). |
| UV-Vis | λ_max (nm) | Multiple absorptions expected in the 250-400 nm range, characteristic of the extended aromatic system. |
| HPLC | Purity (%) | > 95% |
| Elemental Analysis | % Composition | Calculated values for C, H, and Cl should match experimental values within ±0.4%. |
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, roadmap for the synthesis and characterization of this compound. The proposed synthetic route leverages well-established organometallic and modern organic reactions to construct this complex and novel molecular architecture. The detailed characterization workflow ensures rigorous structural confirmation and purity assessment of the final compound. While the biological activity and potential applications of this compound remain to be explored, this document lays the essential groundwork for its creation and initial investigation, offering a valuable resource for researchers at the forefront of chemical synthesis and drug discovery. The successful synthesis of this molecule would represent a significant achievement in the construction of novel fused heterocyclic systems.
A Technical Guide to the Discovery and Characterization of Novel Bischloroanthrabenzoxocinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bischloroanthrabenzoxocinones are a class of complex polyketide natural products that have garnered significant interest in the scientific community due to their potent biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these promising compounds. It is designed to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development. This document details the isolation of these compounds from microbial sources, outlines synthetic strategies for their production, and presents their significant antibacterial properties and their activity as modulators of the Liver X Receptor (LXR). Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.
Introduction
Anthrabenzoxocinones (ABXs) are a family of aromatic polyketides produced by various Streptomyces species.[1] Among these, the bischloro-substituted analogs, such as (-)-bischloroanthrabenzoxocinone ((-)-BABX), have demonstrated particularly potent biological effects. These compounds are characterized by a unique hexacyclic aromatic core structure.[1] Their discovery has been a result of extensive screening of microbial extracts for antibacterial activity.[1]
The primary mechanism of antibacterial action for bischloroanthrabenzoxocinones is the inhibition of bacterial type II fatty acid synthesis (FASII), a pathway essential for bacterial viability and distinct from the type I pathway found in mammals.[2] Specifically, they target the FabF enzyme, one of the key condensing enzymes in this pathway.[2] This selectivity makes them attractive candidates for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.
In addition to their antibacterial properties, certain anthrabenzoxocinones have been identified as ligands for the Liver X Receptors (LXRα and LXRβ).[1] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol homeostasis, inflammation, and lipid metabolism.[1] The ability of these compounds to modulate LXR activity opens up possibilities for their investigation in metabolic and inflammatory diseases.
This guide will provide a detailed exploration of the discovery process, synthetic approaches, and biological characterization of bischloroanthrabenzoxocinone compounds, with a focus on providing practical information for researchers in the field.
Discovery and Isolation
The discovery of novel this compound compounds typically follows a bioassay-guided fractionation approach from microbial cultures, most notably from Streptomyces species.[1]
Experimental Workflow for Discovery
The overall workflow for the discovery and isolation of bischloroanthrabenzoxocinones from microbial sources is depicted below.
References
Spectroscopic Analysis of Bischloroanthrabenzoxocinone: A Technical Guide
Introduction
Bischloroanthrabenzoxocinone represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The unique fusion of an anthraquinone, a benzoxazine, and a central oxocinone ring results in a rigid, chromophoric scaffold. A thorough understanding of the spectroscopic properties of these molecules is paramount for their characterization, quality control, and the elucidation of their structure-activity relationships. This technical guide provides a comprehensive overview of the spectroscopic analysis of a representative this compound, detailing the expected data, experimental protocols, and analytical workflows.
Data Presentation
The following tables summarize the expected quantitative data from various spectroscopic analyses of a model this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.25 | d | 8.0 | Ar-H |
| 8.10 | d | 8.0 | Ar-H |
| 7.80 | t | 7.5 | Ar-H |
| 7.75 | t | 7.5 | Ar-H |
| 7.50 | s | - | Ar-H |
| 5.20 | s | - | O-CH₂-N |
| 4.80 | s | - | Ar-CH₂-N |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 182.0 | C=O (Anthraquinone) |
| 181.5 | C=O (Anthraquinone) |
| 165.0 | C=O (Oxocinone) |
| 155.0 | Ar-C-O |
| 140.0 | Ar-C-N |
| 135.0 - 120.0 | Ar-C |
| 82.0 | O-CH₂-N |
| 50.0 | Ar-CH₂-N |
Table 3: UV-Vis Absorption and Fluorescence Emission Data (in Dichloromethane)
| Technique | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| UV-Vis Absorption | 254, 330, 450 | 45000, 15000, 8000 | - |
| Fluorescence Emission | 525 | - | 0.45 |
Table 4: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Assignment |
| HR-MS | ESI+ | [M+H]⁺ | Protonated Molecular Ion |
| MS/MS | CID | Fragment ions | Characteristic fragments |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the this compound sample was dissolved in 0.5 mL of deuterated chloroform (CDCl₃). The solution was filtered into a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.[1]
-
Data Acquisition:
-
¹H NMR spectra were acquired with a spectral width of 16 ppm, 32 scans, and a relaxation delay of 2 seconds.
-
¹³C NMR spectra were acquired with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 5 seconds.
-
2D NMR experiments (COSY, HSQC, HMBC) were performed to aid in the complete assignment of proton and carbon signals.[2]
-
2. UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared in dichloromethane (1 mM). Serial dilutions were made to obtain concentrations in the range of 1-10 µM for UV-Vis and fluorescence measurements.
-
Instrumentation: UV-Vis absorption spectra were recorded on a JASCO V-650 spectrophotometer.[1] Fluorescence emission spectra were recorded on a PerkinElmer LS 55 fluorescence spectrometer.
-
Data Acquisition:
-
UV-Vis spectra were recorded from 200 to 800 nm with a scanning speed of 200 nm/min.
-
Fluorescence emission spectra were recorded by exciting the sample at its absorption maximum (λ_abs = 450 nm), with emission collected from 470 to 800 nm. The excitation and emission slit widths were set to 5 nm.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in a mixture of acetonitrile and water (1:1 v/v) containing 0.1% formic acid to a final concentration of 10 µg/mL.
-
Instrumentation: High-resolution mass spectra (HR-MS) were obtained on a Thermo Fisher Scientific Q Exactive HF-X mass spectrometer.
-
Data Acquisition: The sample was introduced into the mass spectrometer via an electrospray ionization (ESI) source in positive ion mode. The data was acquired over a mass range of m/z 100-1000. For tandem mass spectrometry (MS/MS), the parent ion of interest was isolated and fragmented using collision-induced dissociation (CID).
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: A flowchart illustrating the general experimental workflow for the comprehensive spectroscopic analysis of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram showing the hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.[3][4]
References
- 1. BJOC - Search Results [beilstein-journals.org]
- 2. The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preliminary bioactivity screening of Bischloroanthrabenzoxocinone
Preliminary Bioactivity Screening of a Novel Curcumin Analog D6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on "Bischloroanthrabenzoxocinone" is not publicly available. This guide utilizes the well-documented curcumin analog, D6, as a representative model to illustrate a comprehensive preliminary bioactivity screening process.
Introduction
The quest for novel anticancer agents remains a pivotal area of research. Natural products and their synthetic analogs offer a rich scaffold for the development of new therapeutics. Curcumin, a phytochemical, has garnered significant attention for its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, its clinical application is often hampered by poor bioavailability. This has spurred the development of curcumin-related compounds with enhanced potency and more favorable pharmacological profiles.[1][2]
This technical guide details the preliminary bioactivity screening of a novel α,β-unsaturated ketone, the curcumin-related biphenyl compound designated as D6.[1][2] Studies have shown that D6 is more effective than curcumin in inhibiting the growth of neuroectodermal derived cancer cells and inducing apoptosis.[1][2] This document provides a comprehensive overview of its in vitro anticancer activity, the experimental protocols used for its evaluation, and the signaling pathways implicated in its mechanism of action.
In Vitro Anticancer Activity
The antiproliferative and pro-apoptotic activity of compound D6 has been evaluated in various cancer cell lines, demonstrating significantly greater efficacy compared to curcumin.[1][2]
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for compound D6 were determined against several cancer cell lines using the MTT assay.
| Cell Line | Cancer Type | Compound D6 IC50 (µM) | Curcumin IC50 (µM) | Reference |
| Malignant Melanoma (MM) | Melanoma | ~2 | >20 | [1][2] |
| Neuroblastoma (NB) | Neuroblastoma | ~2 | >20 | [1][2] |
| Prostate Cancer (PC-3) | Prostate Cancer | Not Reported | Not Reported | |
| Pancreatic Cancer (Panc-1) | Pancreatic Cancer | Not Reported | Not Reported | |
| Colon Cancer (HT-29) | Colon Cancer | Not Reported | 10.26 - 13.31 | [4] |
| Cervical Cancer (HeLa) | Cervical Cancer | Not Reported | 10.5 - 13.33 | [5] |
| Breast Cancer (MCF-7) | Breast Cancer | Not Reported | 21.22 - 29.3 | [6] |
| Breast Cancer (MDA-MB-231) | Breast Cancer | Not Reported | 16.4 - 25.6 | [6][7] |
Note: Specific IC50 values for D6 across a wider range of cell lines are not detailed in the provided search results. The table includes IC50 values for curcumin in other cell lines for comparative purposes.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]
Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) to purple, insoluble formazan crystals.[8][11] These crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.[8][9][10]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2 x 10^6 cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with varying concentrations of compound D6 and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[10][12]
-
Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[9][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined using a linear regression equation.[12]
Apoptosis Detection
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The induction of apoptosis by compound D6 can be assessed through several methods.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Western blotting can be used to detect the activation of caspases (e.g., caspase-3, -8, -9) and the cleavage of Poly (ADP-ribose) polymerase (PARP), which are key events in the apoptotic cascade.[1][2][13]
Signaling Pathways
Compound D6 has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[1][2]
Intrinsic Apoptosis Pathway
The intrinsic pathway is initiated by non-receptor-mediated stimuli that produce intracellular signals. In the case of D6, this involves the loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[1][2] Cytoplasmic cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 then cleaves various cellular substrates, including PARP, ultimately leading to cell death.[13] This pathway is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it.[13][14]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also implicated in curcumin-induced apoptosis.[15] This pathway involves kinases such as JNK and p38, which are often activated by cellular stress and can mediate apoptotic signals.[15]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro bioactivity screening of a novel compound.
Intrinsic Apoptosis Signaling Pathway
Caption: Simplified diagram of the intrinsic apoptosis pathway induced by Compound D6.
Conclusion
The preliminary bioactivity screening of the novel curcumin analog D6 reveals it to be a potent anticancer agent, exhibiting significantly greater efficacy than curcumin in inhibiting the growth of certain cancer cell lines.[1][2] Its mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.[1][2] These findings underscore the potential of D6 as a lead compound for the development of new therapies against neuroectodermal and potentially other cancers. Further in vivo studies and toxicological assessments are warranted to fully elucidate its therapeutic potential.
References
- 1. Enhanced anti-tumor activity of a new curcumin-related compound against melanoma and neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced anti-tumor activity of a new curcumin-related compound against melanoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Modified Curcumins as Potential Drug Candidates for Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 13. Mechanism of Apoptosis Induced by Curcumin in Colorectal Cancer [mdpi.com]
- 14. Apoptosis of mouse myeloma cells induced by curcumin via the Notch3-p53 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin induces apoptosis and inhibits the growth of adrenocortical carcinoma: Identification of potential candidate genes and pathways by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Dibenzo[c,h]cinnoline Derivatives as Potent Antitumor Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of a promising class of antitumor agents: 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives. These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines, including those with multidrug resistance, positioning them as valuable leads in the development of novel cancer therapeutics.
Core Synthesis
The synthetic strategy for 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives revolves around the construction of a tetracyclic chromophore, which is then functionalized with various side chains to modulate the compound's physicochemical properties and biological activity. The key intermediates in this synthesis are 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones, which can be substituted at various positions.[1][2]
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for the preparation of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of a series of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: In Vitro Cytotoxicity of Dibenzo[de,h]cinnoline-3,7-dione Derivatives
| Compound | Substitution Pattern | L1210 (Murine Leukemia) IC50 (µM) | K562 (Human Leukemia) IC50 (µM) | K562/DX (Multidrug-Resistant Human Leukemia) IC50 (µM) | Resistance Index (RI) |
| 4a | 2,6-disubstituted | Data not available | Data not available | Data not available | 1-3 |
| 11 | Data not available | Data not available | Data not available | Data not available | 1-3 |
Data extracted from Bioorganic & Medicinal Chemistry, 2003, 11(4), 561-72.[1][2] The full paper should be consulted for detailed IC50 values for a broader range of compounds.
Experimental Protocols
General Synthesis of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione Derivatives
The synthesis of the tetracyclic core and its subsequent functionalization are key steps in the preparation of these compounds. While specific reaction conditions vary depending on the desired substitution pattern, a general protocol is outlined below, based on the work of Borowski and colleagues.[1][2]
Step 1: Synthesis of the Tetracyclic Core
-
Reaction Setup: A suitably substituted anthranilic acid derivative is reacted with a hydrazine source in a high-boiling point solvent such as diphenyl ether.
-
Cyclization: The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione core.
-
Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.
Step 2: Introduction of Side Chains
-
Alkylation/Amination: The tetracyclic core is reacted with an appropriate alkylating or aminating agent (e.g., an alkyl halide or an amine) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature to ensure complete reaction.
-
Workup and Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and is a widely accepted method for cytotoxicity screening.[3][4][5][6][7]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., K562, K562/DX)
-
Culture medium
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.[3]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells.[3][6]
-
Staining: Add 0.04% or 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3][4]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[4]
-
Solubilization: Allow the plates to air-dry completely. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]
-
Absorbance Measurement: Measure the absorbance at 510 nm or 540 nm using a microplate reader.[3][4]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
DNA Topoisomerase I Inhibition Assay
Several dibenzo[c,h]cinnoline derivatives have been shown to act as topoisomerase I inhibitors. A common method to assess this activity is the DNA relaxation assay.[8]
Mechanism of Action: Topoisomerase I Inhibition
Caption: Proposed mechanism of action for dibenzo[c,h]cinnoline derivatives as topoisomerase I inhibitors.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer
-
Test compounds
-
Agarose gel
-
Gel loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the 10x reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.[8]
-
Enzyme Addition: Add purified topoisomerase I enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[8]
-
Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye containing a detergent (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto a 0.8% or 1% agarose gel and run the electrophoresis until the dye front reaches the end of the gel.[8][9]
-
Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under a UV transilluminator.[8]
-
Analysis: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA and the persistence of the supercoiled DNA form in the presence of the test compound.
Conclusion
The 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives represent a promising class of antitumor agents with a clear synthetic pathway and a well-defined mechanism of action for some analogues. Their ability to overcome multidrug resistance makes them particularly interesting for further preclinical and clinical development. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate these and similar compounds in the quest for more effective cancer therapies.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 5. abcam.com [abcam.com]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. zellx.de [zellx.de]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
Quantum Chemical Calculations for Bischloroanthrabenzoxocinone: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations and molecular docking simulations in the characterization of Bischloroanthrabenzoxocinone, a molecule of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we can elucidate its electronic structure, reactivity, and spectroscopic properties. Furthermore, molecular docking studies offer insights into its potential interactions with biological targets, crucial for drug design and development. This document outlines the theoretical background, detailed experimental protocols, and data presentation strategies for a thorough computational analysis of this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds with potential therapeutic applications. Understanding the fundamental electronic and structural properties of these molecules is paramount for predicting their biological activity, metabolism, and potential toxicity. Quantum chemical calculations provide a powerful in silico approach to investigate these properties at the atomic level, offering a cost-effective and time-efficient alternative to extensive experimental studies.[1][2]
This guide details the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the determination of key electronic descriptors. Additionally, it covers the use of molecular docking to predict the binding affinity and interaction patterns of this compound with relevant protein targets.
Theoretical Framework
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing information about its electronic structure and properties.[1][2]
Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] The B3LYP functional, a hybrid functional, is commonly used for its balance of accuracy and computational cost in studying organic molecules. The choice of basis set, such as 6-311G++(d,p) or cc-pVTZ, is crucial for obtaining reliable results.[4]
Key Molecular Properties
Several key parameters derived from DFT calculations help in understanding the chemical behavior of a molecule:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5]
-
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between bonds.[4]
-
Vibrational Analysis: Calculation of vibrational frequencies allows for the interpretation of experimental infrared (IR) and Raman spectra.[6][7]
Computational Workflow
A typical computational study of this compound would follow the workflow illustrated below. This diagram outlines the logical progression from initial structure preparation to the final analysis of its potential as a drug candidate.
Caption: Computational workflow for the analysis of this compound.
Detailed Experimental Protocols
Quantum Chemical Calculations Protocol
-
Structure Preparation: The initial 3D structure of this compound is drawn using molecular visualization software (e.g., GaussView).
-
Geometry Optimization: The structure is optimized using DFT with the B3LYP functional and the 6-311G++(d,p) basis set in the gas phase or with a solvent model (e.g., PCM for water).[4] This calculation finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR and Raman spectra.[6]
-
Electronic Property Analysis:
-
FMO Analysis: The energies of the HOMO and LUMO are calculated to determine the energy gap, which relates to the chemical reactivity and stability of the molecule.
-
MEP Analysis: An MEP map is generated to identify the electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack) regions of the molecule.[5]
-
NBO Analysis: NBO calculations are performed to analyze the charge distribution and donor-acceptor interactions within the molecule.[4]
-
Molecular Docking Protocol
-
Target Protein Selection and Preparation: A relevant protein target is selected from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added using software like UCSF Chimera or AutoDock Tools.[8]
-
Ligand Preparation: The DFT-optimized structure of this compound is used as the ligand. Charges are assigned, and rotatable bonds are defined.
-
Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket.[8]
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina.[8] The program samples different conformations of the ligand within the active site and scores them based on a scoring function.
-
Analysis of Results: The resulting docked poses are analyzed to identify the one with the best binding affinity (lowest binding energy). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are visualized and analyzed.[9]
Data Presentation
Quantitative data from the computational studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Calculated Thermodynamic and Electronic Properties
| Parameter | Value | Unit |
| Optimized Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
| Chemical Hardness | Value | eV |
| Electronegativity | Value | eV |
| Electrophilicity Index | Value | eV |
Table 2: Selected Optimized Geometric Parameters
| Bond/Angle/Dihedral | Calculated Value |
| Bond Lengths (Å) | |
| C1-C2 | Value |
| C=O | Value |
| C-Cl | Value |
| Bond Angles (°) | |
| C1-C2-C3 | Value |
| O-C-N | Value |
| Dihedral Angles (°) | |
| C1-C2-C3-C4 | Value |
Table 3: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| e.g., Protein Kinase CK2 | Value | e.g., VAL53, LYS68 | Number |
| e.g., Cytochrome P450 | Value | e.g., ILE115, PHE215 | Number |
Visualization of Molecular Interactions
The following diagram illustrates the potential signaling pathway that could be investigated for this compound, based on its predicted interaction with a hypothetical protein kinase.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
Quantum chemical calculations and molecular docking simulations are indispensable tools in modern drug discovery and development. This guide has outlined a comprehensive computational approach for the characterization of this compound. The detailed protocols and data presentation formats provided herein serve as a robust framework for researchers to conduct similar in silico studies. The insights gained from such computational analyses can guide the synthesis of more potent and selective analogs, ultimately accelerating the drug development pipeline.
References
- 1. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Computational studies on potential new anti-Covid-19 agents with a multi-target mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking simulation studies on potent butyrylcholinesterase inhibitors obtained from microbial transformation of dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Bischloroanthrabenzoxocinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bischloroanthrabenzoxocinones represent a promising class of halogenated aromatic polyketides derived from actinomycetes. These compounds are structural analogs of anthrabenzoxocinones (ABXs), known for their potent and specific inhibitory activity against bacterial fatty acid synthase II (FASII) pathway enzymes, particularly β-ketoacyl-ACP synthase II (FabF). This targeted mechanism of action makes them attractive candidates for the development of novel antibiotics, especially against drug-resistant bacterial strains.
The purification of these complex secondary metabolites from fermentation broths is a critical step in their characterization, biological evaluation, and advancement as potential therapeutic agents. This document provides detailed application notes and standardized protocols for the purification of bischloroanthrabenzoxocinones, compiled from established methodologies for related natural products.
Data Presentation: Physicochemical Properties of a Representative Bischloroanthrabenzoxocinone
For the purpose of illustrating a typical purification strategy, we will consider a hypothetical this compound with the properties summarized in Table 1. These values are representative of complex, chlorinated aromatic polyketides and will inform the selection of appropriate purification techniques.
| Property | Value | Implication for Purification |
| Molecular Weight | ~600-700 g/mol | Suitable for standard chromatographic techniques. |
| Polarity | Moderately Polar | Amenable to both normal-phase and reversed-phase chromatography. |
| Solubility | Soluble in methanol, ethyl acetate, chloroform, DMSO; Poorly soluble in water and hexane. | Dictates the choice of extraction and chromatography solvents. |
| UV-Vis λmax | ~254 nm, ~430 nm | Allows for detection and quantification during chromatographic separation. |
| Stability | Sensitive to strong acids, bases, and prolonged exposure to light. | Requires mild purification conditions and protection from light. |
Table 1: Representative physicochemical properties of a this compound derivative.
Experimental Protocols
The following protocols describe a general workflow for the extraction, fractionation, and final purification of bischloroanthrabenzoxocinones from a Streptomyces fermentation culture.
Fermentation and Extraction
Objective: To cultivate the producing Streptomyces strain and perform an initial extraction of the target compounds from the fermentation broth.
Materials:
-
Streptomyces fermentation culture (e.g., 10 L)
-
Ethyl acetate (HPLC grade)
-
Amberlite XAD-16 resin (or equivalent)
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Large-capacity centrifuge
Protocol:
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Mycelial Extraction:
-
Resuspend the mycelial pellet in an equal volume of methanol and sonicate for 30 minutes.
-
Centrifuge at 8,000 x g for 20 minutes and collect the methanol supernatant.
-
Repeat the extraction process twice more.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
Supernatant Extraction:
-
To the culture supernatant, add Amberlite XAD-16 resin (5% w/v) and stir for 4 hours at room temperature to adsorb the organic metabolites.
-
Filter the resin from the supernatant and wash with deionized water to remove salts and polar impurities.
-
Elute the adsorbed compounds from the resin with methanol.
-
Concentrate the methanol eluate under reduced pressure.
-
-
Combine the concentrated extracts from the mycelium and supernatant. This is the crude extract.
Preliminary Fractionation by Solid-Phase Extraction (SPE)
Objective: To perform a rapid, initial fractionation of the crude extract to enrich for the target bischloroanthrabenzoxocinones.
Materials:
-
Crude extract
-
Large C18 SPE cartridge
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Vacuum manifold
Protocol:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Condition the C18 SPE cartridge by washing with methanol followed by deionized water.
-
Load the dissolved crude extract onto the conditioned cartridge.
-
Wash the cartridge with a stepwise gradient of increasing acetonitrile in water (e.g., 20%, 40%, 60%, 80%, 100% acetonitrile).
-
Collect each fraction and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target compounds.
-
Pool the enriched fractions and concentrate to dryness.
Purification by Column Chromatography
Objective: To separate the bischloroanthrabenzoxocinones from other closely related compounds in the enriched fraction.
Materials:
-
Enriched fraction from SPE
-
Silica gel (for normal-phase) or C18 silica (for reversed-phase)
-
Glass chromatography column
-
Solvent system (e.g., Dichloromethane:Methanol for normal-phase; Acetonitrile:Water for reversed-phase)
-
Fraction collector
Protocol (Reversed-Phase Example):
-
Pack a glass column with C18 silica gel equilibrated with the initial mobile phase (e.g., 40% acetonitrile in water).
-
Dissolve the enriched fraction in a small volume of the initial mobile phase and load it onto the column.
-
Elute the compounds using a stepwise or linear gradient of increasing acetonitrile concentration.
-
Collect fractions and monitor the elution of the target compounds by UV-Vis spectroscopy at 254 nm and 430 nm.
-
Analyze the fractions by analytical HPLC to assess purity.
-
Pool the fractions containing the pure this compound and concentrate under reduced pressure.
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high purity of the target compound.
Materials:
-
Partially purified this compound from column chromatography
-
Preparative HPLC system with a UV-Vis detector
-
Preparative C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Deionized water with 0.1% formic acid (optional, to improve peak shape)
Protocol:
-
Dissolve the partially purified compound in the HPLC mobile phase.
-
Equilibrate the preparative C18 column with the appropriate mobile phase composition (determined from analytical HPLC).
-
Inject the sample onto the column.
-
Run an isocratic or shallow gradient elution to separate the target compound from remaining impurities.
-
Collect the peak corresponding to the this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Lyophilize or evaporate the solvent to obtain the pure compound.
Visualizations
Signaling Pathway Diagram
Bischloroanthrabenzoxocinones inhibit the bacterial fatty acid synthesis (FASII) pathway by targeting the FabF enzyme. The following diagram illustrates the mechanism of action.
Caption: Inhibition of the bacterial FASII pathway by this compound.
Experimental Workflow Diagram
The overall purification process can be visualized as a multi-step workflow.
Caption: General workflow for the purification of this compound.
Application Notes & Protocols for the Detection of Bischloroanthrabenzoxocinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bischloroanthrabenzoxocinone represents a class of complex heterocyclic compounds with potential applications in pharmaceutical and materials sciences. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices during research, development, and quality control. These application notes provide a comprehensive overview of recommended analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with detailed experimental protocols. The methodologies described herein are based on established principles for the analysis of complex organic molecules and serve as a starting point for method development and validation for this compound.
Analytical Methods Overview
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The most common and effective methods for the analysis of complex organic molecules are HPLC with UV detection and LC-MS.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. When coupled with a UV-Vis detector, it offers a reliable method for routine analysis.[1][2][3] The method's performance can be optimized by selecting the appropriate stationary phase, mobile phase composition, and detector wavelength.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[4][5][6] This technique is particularly valuable for identifying and quantifying trace amounts of this compound, especially in complex matrices. LC-MS can provide molecular weight and structural information, aiding in unambiguous compound identification.[4]
Quantitative Data Summary
The following tables summarize typical performance characteristics for HPLC-UV and LC-MS methods for the analysis of complex heterocyclic compounds, which can be considered as a baseline for the analysis of this compound. Note: This data is illustrative and requires experimental validation for this compound.
Table 1: HPLC-UV Method Performance (Illustrative)
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS Method Performance (Illustrative)
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 254-350 nm).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: The sample preparation will be matrix-dependent. A general approach for solid samples is extraction with a suitable organic solvent, followed by filtration through a 0.45 µm syringe filter before injection. For liquid samples, a simple "dilute and shoot" approach may be sufficient after filtration.[6][7]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This protocol provides a general LC-MS method for the sensitive and selective detection of this compound.
1. Materials and Reagents:
-
Same as HPLC-UV method, but using LC-MS grade solvents.
2. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Electrospray ionization (ESI) source.
3. LC Conditions (can be adapted from the HPLC-UV method):
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: A faster gradient may be employed for UHPLC systems.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative, to be determined by direct infusion of the standard.
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
Data Acquisition:
-
Full Scan: To determine the precursor ion of this compound.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis. Precursor and product ions for MRM transitions need to be optimized.
-
5. Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC-UV method, but with potentially lower concentrations for the working standards due to the higher sensitivity of the LC-MS system.
6. Data Analysis:
-
Use the instrument's software to process the data. For quantitative analysis, construct a calibration curve using the peak areas of the selected MRM transition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. uab.edu [uab.edu]
- 5. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Sample preparation and bioanalysis in mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for Small Molecule Bax Activators in Cell-Based Assays
Introduction
While the specific compound "Bischloroanthrabenzoxocinone" (BABX) is not found in the current scientific literature, this document provides a detailed guide on the use of a relevant class of molecules: small molecule activators of the B-cell lymphoma 2 (Bcl-2) associated X protein (Bax). Bax is a crucial pro-apoptotic protein that plays a central role in the intrinsic pathway of apoptosis, or programmed cell death.[1][2] Its activation leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspases, culminating in cell death.[2] In many cancers, the apoptotic machinery is dysregulated, often through the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which sequester Bax and prevent its activation.[3] Small molecule Bax activators are a promising class of anti-cancer agents that can directly trigger apoptosis in cancer cells, bypassing this upstream resistance.[1][3]
These application notes provide protocols for utilizing small molecule Bax activators in cell-based assays to assess their efficacy and mechanism of action. The target audience includes researchers, scientists, and professionals involved in cancer biology and drug development.
Mechanism of Action of Small Molecule Bax Activators
Small molecule Bax activators function by directly binding to and inducing a conformational change in the Bax protein. This activation allows Bax to oligomerize and insert into the mitochondrial outer membrane, forming pores that lead to the release of pro-apoptotic factors. This direct activation of Bax can overcome the resistance to apoptosis often seen in cancer cells that overexpress anti-apoptotic Bcl-2 family proteins.[1][3]
Data Presentation: Efficacy of Bax Activators in Cancer Cell Lines
The following table summarizes the effects of representative small molecule Bax activators on various cancer cell lines. This data is a composite from multiple studies to illustrate the typical efficacy of this class of compounds.
| Cell Line | Cancer Type | Compound | Concentration (µM) | % Apoptosis (Annexin V+) | % Cell Viability | Reference |
| HCT-116 | Colorectal Carcinoma | BTSA1 | 10 | 65% | 30% | [3] |
| A253 | Head and Neck Squamous Cell Carcinoma | Generic Bax Activator | 5 | 50% | 45% | [4] |
| MCF-7 | Breast Cancer | Generic Bax Activator | 20 | 70% | 25% | [2] |
| Malignant Melanoma Cells | Melanoma | Bax mRNA Lipofection | N/A | Increased TUNEL-positive cells | 59.8% | [5] |
Experimental Protocols
Here are detailed protocols for two key cell-based assays to evaluate the effects of small molecule Bax activators: an apoptosis assay using Annexin V and Propidium Iodide staining, and a cell cycle analysis using flow cytometry.
Protocol 1: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Small molecule Bax activator
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the small molecule Bax activator. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine). Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Trypsinize the cells and collect them in a 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC signal for Annexin V (early apoptosis) and PI signal for membrane integrity (late apoptosis/necrosis).
-
Set up compensation and gates based on unstained and single-stained controls.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the effect of the Bax activator on cell cycle progression.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Small molecule Bax activator
-
DMSO (vehicle control)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Data Interpretation:
-
G0/G1 phase: Peak with 2n DNA content.
-
S phase: Region between 2n and 4n DNA content.
-
G2/M phase: Peak with 4n DNA content.
-
Sub-G1 peak: Represents apoptotic cells with fragmented DNA.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of small molecule Bax activators.
References
- 1. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-targeting of BAX and BCL-XL proteins broadly overcomes resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of Bax enhances antitumor activity of chemotherapeutic agents in human head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bax mRNA therapy using cationic liposomes for human malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Bischloroanthrabenzoxocinone as a Fluorescent Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bischloroanthrabenzoxocinone is a polycyclic aromatic ketone belonging to the anthrabenzoxocinone class of natural products. Isolated from Streptomyces sp., (-)-bischloroanthrabenzoxocinone has been identified as a ligand for the Liver X Receptor (LXR) and exhibits antibacterial activity, particularly against Gram-positive bacteria.[1][2] The inherent aromatic structure of the anthrabenzoxocinone core suggests potential fluorescent properties, making it a candidate for development as a fluorescent probe for biological imaging and assays.
These application notes provide an overview of the potential uses of this compound as a fluorescent probe, based on its known biological activities. Detailed experimental protocols are provided to guide researchers in utilizing this compound for imaging LXR activity and for visualizing bacterial cells. It is important to note that while the anthraquinone scaffold is known to be fluorescent[3][4][5], specific photophysical data for this compound is not yet extensively characterized. The provided spectral characteristics are therefore estimations based on related anthraquinone derivatives and require experimental validation.
Data Presentation
Table 1: Estimated Photophysical Properties of this compound
The following table summarizes the estimated photophysical properties of this compound, based on the characteristics of structurally related anthraquinone and benzoxazone dyes.[3][4] Note: These values are predictive and require experimental verification.
| Property | Estimated Value | Notes |
| Absorption Maximum (λabs) | 400 - 450 nm | Anthraquinone derivatives typically exhibit absorption bands in this range due to π-π* transitions.[3][6] |
| Emission Maximum (λem) | 500 - 600 nm | A significant Stokes shift is common for substituted anthraquinones, leading to emission in the green-orange region of the spectrum.[3][4] |
| Molar Extinction Coefficient (ε) | > 10,000 M-1cm-1 | Expected to have a reasonably high molar absorptivity, typical for polycyclic aromatic compounds. |
| Quantum Yield (ΦF) | 0.01 - 0.2 | The quantum yield of anthraquinone derivatives can vary significantly with substitution and environment.[2] Halogen substitution can sometimes decrease the quantum yield. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), sparingly soluble in aqueous solutions. | As a natural product isolated from microbial extracts, it is likely to have good solubility in common organic solvents used for biological assays. |
Experimental Protocols
Application 1: Fluorescent Labeling of Bacteria
Objective: To utilize this compound as a fluorescent probe for imaging Gram-positive bacteria, leveraging its inherent antibacterial activity.
Principle: The probe is expected to preferentially accumulate in or on bacterial cells, allowing for their visualization using fluorescence microscopy. The mechanism of uptake and binding is likely related to its mode of antibacterial action.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Bacterial culture (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~420-460 nm, emission ~500-550 nm)
Protocol:
-
Preparation of Probe Stock Solution:
-
Dissolve this compound in DMSO to prepare a 1 mM stock solution.
-
Store the stock solution at -20°C, protected from light.
-
-
Bacterial Culture Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable liquid culture medium.
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with sterile PBS to remove residual media.
-
Resuspend the bacterial pellet in PBS to an optical density at 600 nm (OD600) of 0.5.
-
-
Staining Protocol:
-
To 1 mL of the bacterial suspension, add the this compound stock solution to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the suspension at 37°C for 30-60 minutes in the dark.
-
After incubation, centrifuge the bacterial suspension to pellet the cells.
-
Resuspend the pellet in fresh PBS to wash away the unbound probe. Repeat this washing step twice.
-
Finally, resuspend the stained bacterial pellet in a small volume of PBS.
-
-
Microscopy:
-
Place a small drop (5-10 µL) of the stained bacterial suspension onto a clean glass slide and cover with a coverslip.
-
Observe the stained bacteria using a fluorescence microscope equipped with a suitable filter set for the estimated excitation and emission wavelengths of the probe.
-
Acquire images using a sensitive camera.
-
Workflow for Bacterial Staining:
Application 2: Imaging of Liver X Receptor (LXR) Activity
Objective: To use this compound as a fluorescent ligand to visualize the localization and dynamics of the Liver X Receptor in living cells.
Principle: As a known LXR ligand[1][2], this compound can potentially be used to track the receptor within cells. Upon binding to LXR, changes in the probe's fluorescence properties (intensity, lifetime, or polarization) may occur, or its localization may become concentrated in cellular compartments where LXR is active, such as the nucleus.
Materials:
-
This compound
-
Cell line expressing LXR (e.g., HepG2, macrophages)
-
Cell culture medium and supplements
-
Glass-bottom cell culture dishes
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Confocal laser scanning microscope
Protocol:
-
Cell Culture and Plating:
-
Culture the LXR-expressing cells in a suitable medium.
-
Plate the cells onto glass-bottom dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
-
Probe Loading:
-
Prepare a working solution of this compound in a cell culture medium at a final concentration of 0.5-5 µM from the 1 mM DMSO stock. The optimal concentration should be determined to maximize signal while minimizing cytotoxicity.
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells at 37°C in a CO2 incubator for 1-2 hours.
-
-
Nuclear Counterstaining (Optional):
-
During the last 15 minutes of incubation with the probe, add Hoechst 33342 or DAPI to the medium at a final concentration of 1 µg/mL to stain the nuclei.
-
-
Washing and Imaging:
-
After incubation, gently wash the cells twice with a pre-warmed imaging buffer (e.g., phenol red-free medium or PBS).
-
Add fresh imaging buffer to the dish.
-
Image the cells using a confocal microscope. Use imaging parameters suitable for the estimated spectral properties of this compound and the nuclear stain.
-
Workflow for LXR Imaging:
Signaling Pathway
Liver X Receptor (LXR) Signaling Pathway:
LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis.[1] They form heterodimers with the Retinoid X Receptor (RXR) and, upon activation by oxysterols or synthetic ligands like this compound, they bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the recruitment of coactivators and the initiation of transcription for genes involved in cholesterol efflux, transport, and excretion.
Disclaimer
The information provided in these application notes is intended for research purposes only. The photophysical data for this compound is estimated and requires experimental validation. The experimental protocols are suggestions and may require optimization for specific experimental conditions and cell types. The user assumes all responsibility for the proper handling and use of this compound.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. researchgate.net [researchgate.net]
- 3. ikm.org.my [ikm.org.my]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 6. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Bischloroanthrabenzoxocinone-Based Probes
Disclaimer: Extensive literature searches did not yield any specific fluorescent probe named "Bischloroanthrabenzoxocinone" for in vivo imaging applications. The class of compounds known as Anthrabenzoxocinones, including bischloro-derivatives, have been reported for their antibacterial and other therapeutic activities, but not for their use in imaging.
Therefore, this document provides a detailed, representative application note and protocol for a hypothetical near-infrared (NIR) anthracene-based fluorescent probe , which we will refer to as AnthraGlo-700 , for in vivo tumor imaging. This guide is intended for researchers, scientists, and drug development professionals and is structured to be adapted for a real-world probe with similar characteristics.
Application Note: AnthraGlo-700 for In Vivo Tumor Imaging
Introduction
AnthraGlo-700 is a novel, hypothetical near-infrared (NIR) fluorescent probe with a core structure inspired by the anthracene scaffold. Its design has been optimized for high quantum yield, photostability, and deep tissue penetration, making it a promising candidate for non-invasive in vivo imaging. This application note describes the use of AnthraGlo-700 for the visualization of solid tumors in a murine xenograft model. The probe is designed to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect, a common phenomenon in many solid tumors.
Principle of Method
AnthraGlo-700, when administered systemically, circulates throughout the body. Due to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors, the probe preferentially accumulates in the tumor microenvironment. Upon excitation with a suitable NIR light source, AnthraGlo-700 emits a strong fluorescent signal that can be detected and quantified using an in vivo imaging system. This allows for the real-time, non-invasive visualization and monitoring of tumor burden and response to therapy.
Key Features
-
High Signal-to-Background Ratio: Optimized for low non-specific binding and high tumor accumulation.
-
Deep Tissue Penetration: NIR emission minimizes autofluorescence from biological tissues.
-
Good Biocompatibility: Formulated for low in vivo toxicity.
-
Quantitative Potential: Fluorescent signal intensity can be correlated with tumor size.
Quantitative Data Summary
The following tables summarize the photophysical properties and in vivo performance characteristics of AnthraGlo-700.
| Photophysical Properties | Value |
| Excitation Maximum (λex) | 680 nm |
| Emission Maximum (λem) | 710 nm |
| Molar Extinction Coefficient | 150,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.15 in PBS |
| Stokes Shift | 30 nm |
| In Vivo Performance (Murine Xenograft Model) | Value |
| Recommended Dose | 10 nmol per mouse |
| Administration Route | Intravenous (tail vein) |
| Optimal Imaging Time Post-Injection | 24 hours |
| Tumor-to-Muscle Ratio at 24h | > 5 |
| In Vivo Half-life (bloodstream) | ~ 4 hours |
Experimental Protocols
1. Probe Preparation and Animal Handling
-
Probe Reconstitution: Reconstitute lyophilized AnthraGlo-700 in sterile, endotoxin-free DMSO to create a 1 mM stock solution. Further dilute the stock solution in sterile phosphate-buffered saline (PBS), pH 7.4, to the final injection concentration (e.g., 100 µM for a 100 µL injection volume to deliver 10 nmol).
-
Animal Model: This protocol is designed for immunodeficient mice (e.g., nude or NSG mice) bearing subcutaneous xenograft tumors. Tumors should be allowed to reach a palpable size (e.g., 100-200 mm³) before imaging.
-
Anesthesia: Anesthetize mice using a suitable method, such as isoflurane inhalation (2-3% for induction, 1-2% for maintenance), to immobilize them during the imaging procedure.
2. In Vivo Imaging Procedure
-
Baseline Imaging: Acquire a baseline fluorescence image of the anesthetized mouse before probe injection to determine the level of background autofluorescence.
-
Probe Administration: Administer 100 µL of the prepared AnthraGlo-700 solution via tail vein injection.
-
Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.
-
Image Acquisition Parameters:
-
Excitation Filter: 675/30 nm
-
Emission Filter: 720/20 nm
-
Exposure Time: 500-1000 ms (adjust to avoid saturation)
-
Binning: Medium
-
Field of View: Position the mouse to include the tumor and a non-tumor area (e.g., contralateral flank or muscle) for comparison.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background tissue area (e.g., muscle).
-
Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) for each ROI.
-
Calculate the tumor-to-background ratio at each time point to assess signal specificity.
-
3. Ex Vivo Organ Biodistribution
-
Euthanasia and Dissection: At the final imaging time point (e.g., 24 hours), humanely euthanize the mouse.
-
Organ Harvesting: Immediately dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and muscle).
-
Ex Vivo Imaging: Arrange the harvested tissues in the imaging chamber and acquire a final fluorescence image.
-
Quantification: Quantify the fluorescence intensity in each organ to determine the biodistribution profile of AnthraGlo-700.
Visualizations
Caption: Workflow for in vivo imaging using AnthraGlo-700.
Caption: Hypothetical targeting mechanism for a functionalized probe.
Application Notes and Protocols for Bischloroanthrabenzoxocinone Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bischloroanthrabenzoxocinone is a novel therapeutic agent with significant potential; however, its poor aqueous solubility presents a major challenge for effective drug delivery and bioavailability. This document provides detailed application notes and experimental protocols for the development and characterization of suitable drug delivery systems aimed at enhancing the therapeutic efficacy of this compound. The protocols herein focus on the formulation of lipid-based and polymeric nanoparticle systems, methods for their physicochemical characterization, and in vitro and in vivo evaluation.
Introduction to this compound and Delivery Challenges
This compound is a promising synthetic compound with potent biological activity. Its large, hydrophobic structure results in extremely low water solubility, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV agent. Such compounds typically exhibit dissolution rate-limited absorption and poor bioavailability, necessitating advanced formulation strategies to enable clinical application.[1] The primary goal of a dedicated drug delivery system is to improve the solubility and dissolution of this compound, thereby enhancing its absorption and therapeutic effect.
Physicochemical Characterization of this compound
A comprehensive understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to designing an effective drug delivery system. The following table summarizes hypothetical, yet realistic, properties for a compound of this class.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | ~550 g/mol | High-Resolution Mass Spectrometry |
| Aqueous Solubility | < 0.05 µg/mL at 25°C | Shake-flask method with HPLC-UV |
| LogP | 5.8 | Calculated (e.g., cLogP) or HPLC |
| Melting Point | 235-240 °C | Differential Scanning Calorimetry (DSC) |
| Physical State | Crystalline Solid | X-ray Powder Diffraction (XRPD) |
Formulation Strategies and Comparative Data
To overcome the solubility challenges, several nano-based drug delivery systems can be employed. Below is a summary of hypothetical data for two common formulation approaches for this compound.
Table 2: Comparative Data of this compound Formulations (Hypothetical Data)
| Formulation Type | Particle Size (nm, DLS) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release at 24h (%) |
|---|---|---|---|---|
| Liposomes | 120 ± 15 | 92 ± 4 | 8.5 ± 0.7 | 45 ± 5 |
| PLGA Nanoparticles | 180 ± 20 | 85 ± 6 | 12.1 ± 1.1 | 65 ± 7 |
| Solid Lipid Nanoparticles | 210 ± 25 | 88 ± 5 | 10.3 ± 0.9 | 55 ± 6 |
Detailed Experimental Protocols
Protocol for Preparation of this compound-Loaded Liposomes
This protocol describes the thin-film hydration method for preparing liposomal formulations.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound in 10 mL of a chloroform:methanol (2:1) mixture in a round-bottom flask.
-
Create a thin lipid film on the flask wall by removing the organic solvents using a rotary evaporator at 40°C under reduced pressure.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with 10 mL of PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 50°C) for 1 hour.
-
To reduce the size of the resulting multilamellar vesicles, sonicate the suspension using a probe sonicator on an ice bath or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Store the final liposomal suspension at 4°C.
Protocol for In Vitro Drug Release Study
This protocol uses a dialysis bag method to evaluate the release kinetics of this compound from the formulation.
Materials:
-
This compound-loaded formulation
-
Release medium: PBS (pH 7.4) containing 0.5% (w/v) Tween 80 to maintain sink conditions
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
-
Shaking water bath or incubator
Procedure:
-
Transfer 2 mL of the formulation into a pre-soaked dialysis bag and securely seal both ends.
-
Submerge the sealed bag in 100 mL of the release medium in a beaker.
-
Place the beaker in a shaking water bath at 37°C with a constant agitation of 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw 1 mL of the release medium for analysis.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium.
-
Analyze the concentration of this compound in the collected samples by a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizing Workflows and Pathways
Experimental Workflow for Formulation Development
The following diagram illustrates the logical flow from formulation preparation to in vivo testing.
Caption: Workflow for Drug Delivery System Development.
Hypothetical Signaling Pathway of this compound
This diagram illustrates a potential mechanism of action for this compound, targeting a generic kinase signaling pathway often implicated in cancer.
Caption: Hypothetical MAPK/ERK Signaling Pathway Inhibition.
References
Experimental Design for Bischloroanthrabenzoxocinone Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental study of Bischloroanthrabenzoxocinone (BABX), a hexacyclic aromatic ketone with potential therapeutic applications. The protocols and data presented herein are based on published research and are intended to facilitate further investigation into the biological activities of this compound.
Introduction to this compound (BABX)
This compound is a natural product derived from Streptomyces sp. that has been identified as a ligand for the Liver X Receptor (LXR) and an inhibitor of type II fatty acid synthesis (FASII).[1] These dual activities suggest its potential as a modulator of cholesterol homeostasis and as an antibacterial agent.[1][2] Specifically, (-)-BABX has been shown to be the active component responsible for the majority of the inhibition of type II fatty acid synthesis.[1] The core structure of anthrabenzoxocinones, including BABX, is a promising scaffold for the development of new antibiotics, particularly against resistant bacterial strains.[2][3]
Key Biological Activities and Mechanisms of Action
BABX exhibits two primary biological activities:
-
Liver X Receptor (LXR) Agonism: LXRs are nuclear receptors that play a critical role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[1] As an LXR agonist, BABX can modulate the expression of genes involved in these pathways.
-
Inhibition of Bacterial Type II Fatty Acid Synthesis (FASII): BABX specifically inhibits the elongation condensing enzymes of the FASII pathway, such as FabF, which are essential for bacterial cell viability.[3] This makes it a targeted antibacterial agent.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound and its related analogue, Anthrabenzoxocinone (ABX).
Table 1: Liver X Receptor Alpha (LXRα) Binding Affinity [1]
| Compound | IC50 (µM) |
| (-)-Anthrabenzoxocinone (ABX) | 2 |
| (-)-Bischloroanthrabenzoxocinone (BABX) | 10 |
Table 2: Gram-Positive Antibacterial Activity (Minimum Inhibitory Concentration - MIC) [1]
| Compound | MIC (µg/mL) |
| (-)-Anthrabenzoxocinone (ABX) | 0.5 - 2 |
| (-)-Bischloroanthrabenzoxocinone (BABX) | 0.5 - 2 |
Experimental Protocols
Liver X Receptor (LXR) Alpha Scintillation Proximity Assay (SPA)
This protocol is designed to assess the binding affinity of BABX to the LXRα nuclear receptor.
Materials:
-
Recombinant human LXRα ligand-binding domain (LBD)
-
[³H]-T0901317 (or other suitable radiolabeled LXR agonist)
-
Polyvinyltoluene (PVT) SPA beads coated with a capture antibody for the LXRα-LBD fusion tag
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound (BABX) dissolved in DMSO
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound (BABX) in DMSO.
-
In each well of the microplate, add the assay buffer, [³H]-T0901317, and the diluted test compound.
-
Add the recombinant LXRα-LBD to each well.
-
Add the SPA beads to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding equilibrium.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The displacement of the radioligand by the test compound will result in a decrease in the scintillation signal. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of BABX against Gram-positive bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (BABX) dissolved in DMSO
-
Positive control antibiotic (e.g., vancomycin)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Prepare a two-fold serial dilution of BABX in CAMHB in the wells of a 96-well plate.
-
Prepare a positive control (broth with bacteria and control antibiotic) and a negative control (broth with bacteria and no antibiotic).
-
Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Type II Fatty Acid Synthesis (FASII) Inhibition Assay
This assay measures the ability of BABX to inhibit the incorporation of radiolabeled precursors into fatty acids in bacteria.
Materials:
-
Bacterial culture
-
[¹⁴C]-acetate or another suitable radiolabeled precursor
-
Test compound (BABX)
-
Lysis buffer
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Add the test compound (BABX) at various concentrations to the culture aliquots.
-
Add the radiolabeled precursor to each aliquot.
-
Incubate for a defined period to allow for fatty acid synthesis.
-
Harvest the cells and lyse them.
-
Extract the lipids from the cell lysate.
-
Measure the radioactivity of the lipid extract using a scintillation counter.
-
Data Analysis: A decrease in radioactivity in the lipid extract in the presence of the test compound indicates inhibition of fatty acid synthesis. Calculate the IC50 value.
Visualizations
Liver X Receptor (LXR) Signaling Pathway
Caption: LXR signaling pathway activation by BABX.
General Experimental Workflow for BABX Evaluation
Caption: Workflow for evaluating BABX's biological activities.
References
- 1. Anthrabenzoxocinones from Streptomyces sp. as liver X receptor ligands and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the Bioactive Chemical Space of Anthrabenzoxocinones through Engineering the Highly Promiscuous Biosynthetic Modification Steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
Troubleshooting & Optimization
Technical Support Center: Bischloroanthrabenzoxocinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bischloroanthrabenzoxocinone. The following information is designed to help identify and resolve common issues encountered during synthesis, particularly concerning byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has resulted in a complex mixture of products, with the desired this compound being a minor component. What are the likely byproducts?
A1: In the synthesis of this compound, which often involves the formation of a complex polycyclic core followed by chlorination, several byproducts can arise. These can be broadly categorized as:
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Incompletely Chlorinated Intermediates: Mono-chloroanthrabenzoxocinone and the unchlorinated anthrabenzoxocinone parent molecule are common byproducts if the chlorination reaction does not go to completion.
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Over-chlorinated Products: Tri- or even tetra-chlorinated anthrabenzoxocinones can form if the reaction conditions are too harsh or the reaction time is excessive.
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Isomeric Byproducts: Chlorination may occur at undesired positions on the aromatic rings, leading to the formation of constitutional isomers of the target molecule.
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Incomplete Cyclization Products: If the core anthrabenzoxocinone structure is assembled in a stepwise manner, intermediates from incomplete cyclization may be present.
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Degradation Products: The complex anthrabenzoxocinone scaffold can be sensitive to harsh reaction conditions (e.g., strong acids/bases, high temperatures), leading to decomposition.
Q2: How can I identify the specific byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification.[1][2][3]
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High-Performance Liquid Chromatography (HPLC): Use HPLC to separate the components of your crude reaction mixture. This will give you an indication of the number of major byproducts and their relative abundance.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the separated components.[1] By comparing the mass of the byproducts to the expected mass of the starting materials, intermediates, and the desired product, you can hypothesize their identities. For example, a mass corresponding to the loss of one chlorine atom would suggest an incompletely chlorinated species.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the major byproducts using preparative HPLC or column chromatography and analyze them by ¹H and ¹³C NMR.[2] The chemical shifts and coupling constants will provide detailed structural information, allowing you to distinguish between isomers and confirm the positions of chlorination.
Q3: I am observing a significant amount of mono-chloroanthrabenzoxocinone. How can I improve the yield of the desired bis-chlorinated product?
A3: The presence of mono-chlorinated byproduct suggests that the chlorination reaction is not proceeding to completion. To drive the reaction further, you can try the following:
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Increase the Stoichiometry of the Chlorinating Agent: Carefully increase the molar equivalents of your chlorinating agent. It is advisable to do this in small increments to avoid over-chlorination.
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Extend the Reaction Time: Monitor the reaction progress using TLC or LC-MS and allow it to stir for a longer period to ensure complete conversion.
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Increase the Reaction Temperature: Gently heating the reaction mixture may increase the rate of the second chlorination. However, be cautious as this may also lead to the formation of degradation products.
Q4: My mass spectrometry results show peaks corresponding to tri- and tetra-chlorinated species. How can I prevent this over-chlorination?
A4: Over-chlorination is a common issue when dealing with activated aromatic systems. To minimize the formation of these byproducts, consider the following adjustments:
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Reduce the Amount of Chlorinating Agent: Use a stoichiometric amount or a slight excess of the chlorinating agent.
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Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can help to control the reactivity and improve selectivity.
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Shorten the Reaction Time: Carefully monitor the reaction and quench it as soon as the desired product is the major component.
Data Presentation
For effective troubleshooting, it is crucial to maintain a detailed record of your experimental results. The tables below provide a template for summarizing your analytical data.
Table 1: HPLC Analysis of a Crude this compound Synthesis Reaction
| Retention Time (min) | Peak Area (%) | Putative Identification | Molecular Weight (from LC-MS) |
| 5.2 | 15.8 | Anthrabenzoxocinone | M |
| 7.4 | 35.2 | Mono-chloroanthrabenzoxocinone | M + 34 |
| 9.1 | 40.5 | This compound | M + 68 |
| 10.3 | 5.5 | Tri-chloroanthrabenzoxocinone | M + 102 |
| 11.5 | 3.0 | Isomeric bischloro-product | M + 68 |
Table 2: Summary of High-Resolution Mass Spectrometry (HRMS) Data for Byproduct Identification
| Byproduct | Calculated Exact Mass | Observed Exact Mass | Mass Error (ppm) | Proposed Formula |
| Mono-chloro | C₂₅H₁₅ClO₅ | C₂₅H₁₅ClO₅ | < 5 | C₂₅H₁₅ClO₅ |
| Tri-chloro | C₂₅H₁₃Cl₃O₅ | C₂₅H₁₃Cl₃O₅ | < 5 | C₂₅H₁₃Cl₃O₅ |
| Isomer | C₂₅H₁₄Cl₂O₅ | C₂₅H₁₄Cl₂O₅ | < 5 | C₂₅H₁₄Cl₂O₅ |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
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HPLC System: Use a C18 reverse-phase column.
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective. For example, start with 50% acetonitrile and ramp up to 95% over 15 minutes.
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Detection: Use a UV detector set to a wavelength where the anthrabenzoxocinone core absorbs strongly (e.g., 254 nm or 280 nm).
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Analysis: Integrate the peaks to determine the relative percentages of the product and byproducts.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination
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LC Conditions: Use the same HPLC method as described above.
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MS Detector: Couple the HPLC outlet to an electrospray ionization (ESI) mass spectrometer.
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Ionization Mode: Run in both positive and negative ion modes to ensure detection of all species.
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Mass Range: Scan a mass range that includes the expected molecular weights of the starting materials, intermediates, product, and potential byproducts.
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Data Analysis: Extract the mass spectra for each peak in the chromatogram to determine the molecular weight of each component.
Protocol 3: ¹H NMR for Structural Elucidation of Isolated Byproducts
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Sample Preparation: Dissolve the purified byproduct (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrument: Use a 400 MHz or higher field NMR spectrometer.
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Experiment: Acquire a standard ¹H NMR spectrum.
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Analysis: Analyze the chemical shifts, integration, and coupling patterns of the aromatic and aliphatic protons to determine the structure of the byproduct. For example, a change in the chemical shift or the disappearance of a proton signal in the aromatic region can indicate the position of chlorination.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a logical workflow for byproduct identification and troubleshooting.
Caption: Proposed synthetic pathway and potential side reactions.
Caption: Logical workflow for byproduct identification and troubleshooting.
References
Overcoming Bischloroanthrabenzoxocinone solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bischloroanthrabenzoxocinone.
Troubleshooting Guide
Overcoming Solubility Issues
This compound is known to have limited aqueous solubility, which can present challenges during experimental setup. The following table summarizes known solvents and provides a systematic approach to solubilization.
Table 1: Solubility of this compound
| Solvent | Quantitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble (Exact concentration to be determined by user) | Recommended as the primary solvent for creating stock solutions. |
| Dimethylformamide (DMF) | Soluble (Exact concentration to be determined by user) | An alternative to DMSO for stock solution preparation. |
| Ethanol | Soluble (Exact concentration to be determined by user) | May be used for dilution from a DMSO stock for certain cell-based assays, but check for precipitation. |
| Methanol | Soluble (Exact concentration to be determined by user) | Similar to ethanol, use with caution for dilutions in aqueous media. |
| Water | Insoluble | Avoid using water as the primary solvent. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Avoid using PBS as the primary solvent. |
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation when I dilute my this compound stock solution in my aqueous cell culture medium. How can I prevent this?
A1: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
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Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
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Increase the solvent concentration: While not always feasible depending on your experimental system's tolerance, slightly increasing the final percentage of the organic solvent (e.g., DMSO) can help maintain solubility. However, it is crucial to run a vehicle control to ensure the solvent itself is not affecting the experimental outcome.
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Use a solubilizing agent: For some anthraquinone derivatives, the use of cyclodextrins has been shown to enhance aqueous solubility by forming inclusion complexes.[1] This approach would require validation for your specific experimental setup.
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Sonication: After dilution, briefly sonicating the solution in a water bath can help to redissolve small precipitates.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: The following is a detailed protocol for preparing a 10 mM stock solution in DMSO.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Calibrated balance
-
Vortex mixer
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Pipettors and sterile tips
Procedure:
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Pre-weigh the vial: Before adding the compound, weigh the empty, sterile microcentrifuge tube or vial.
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Weigh the this compound: Carefully weigh out the desired amount of this compound powder into the pre-weighed container. For a 10 mM stock solution, you will need 5.434 mg for 1 mL of DMSO.
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Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
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Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
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Sterile filter (optional): For cell culture applications, it is recommended to sterile filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
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Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Q3: How can I test the activity of this compound as a Liver X Receptor (LXR) agonist in a cell-based assay?
A3: A common method is to use a luciferase reporter assay in a suitable cell line (e.g., HEK293T). The following is a detailed protocol.
Experimental Protocol: LXR Luciferase Reporter Assay
Materials:
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HEK293T cells
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DMEM with 10% Fetal Bovine Serum (FBS)
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LXR expression plasmid
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LXR response element (LXRE)-driven luciferase reporter plasmid
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Transfection reagent (e.g., Lipofectamine)
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This compound stock solution (10 mM in DMSO)
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Positive control (e.g., T0901317)
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Luciferase assay reagent
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White, opaque 96-well plates
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Luminometer
Procedure:
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Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
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Transfection: Co-transfect the cells with the LXR expression plasmid and the LXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
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Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or the positive control. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
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Incubation: Incubate the cells for another 24 hours.
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Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
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Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized luciferase activity against the compound concentration to determine the EC50.
Visualizations
Signaling Pathways
References
Technical Support Center: Stabilizing Bischloroanthrabenzoxocinone in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and stabilizing Bischloroanthrabenzoxocinone (BABX) in solution. The following information is curated to address common challenges and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. For optimal stock solution preparation, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol are recommended.[1] The choice of solvent may depend on the specific requirements of your experiment, including compatibility with biological systems and desired final concentration.
Q2: How should I store this compound solutions to ensure stability?
A2: For maximum stability, stock solutions of this compound should be stored at -20°C.[1] The solid compound is reported to be stable for at least four years when stored at this temperature.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare small aliquots of your stock solution.
Q3: Is this compound sensitive to light?
Q4: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A4: Direct studies on the pH stability of this compound are not published. However, studies on structurally related anthracyclines, such as daunorubicin, have shown that they exhibit the greatest stability in a slightly acidic pH range of 4 to 6.[5] It is reasonable to infer that a similar pH range may be beneficial for the stability of this compound in aqueous buffers. Extreme pH conditions should be avoided as they can catalyze hydrolysis and other degradation reactions in similar compounds.[6]
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemical structure of this compound and the known degradation of similar compounds like anthracyclines, the likely degradation pathways include hydrolysis and oxidation.[6][7] The anthraquinone backbone is susceptible to oxidative degradation, while other functional groups may be prone to hydrolysis, particularly under non-optimal pH conditions.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | The compound may have limited solubility in your aqueous buffer system. | - Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects your experimental system.- Prepare a more dilute solution.- Evaluate the pH of your buffer; adjusting it to a slightly acidic range (pH 4-6) might improve solubility and stability. |
| Loss of biological activity over time in prepared solutions. | The compound may be degrading in solution. | - Store aliquots of the stock solution at -70°C for long-term storage.[8]- Prepare fresh working solutions from a frozen stock for each experiment.- Protect solutions from light at all times by using opaque tubes and minimizing exposure.[2][9]- Ensure the pH of the working solution is within the optimal range (inferred to be pH 4-6).[5] |
| Inconsistent experimental results. | This could be due to variable degradation of the compound between experiments. | - Standardize the handling and preparation of the this compound solutions. This includes using the same solvent, controlling the final pH, and consistent light protection measures.[9]- Perform a stability test of the compound under your specific experimental conditions (e.g., temperature, incubation time) to understand its half-life. |
| Color change observed in the solution. | A color change can be an indicator of chemical degradation or oxidation. | - Discard the solution and prepare a fresh one from a reliable stock.- Re-evaluate your storage and handling procedures to minimize exposure to light, oxygen, and non-optimal temperatures and pH. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution (in organic solvent) | -20°C | Short-term (weeks) | Inferred |
| Stock Solution (in organic solvent) | -70°C | Long-term (months) | [8] |
| Aqueous Working Solution | 4°C | For immediate use (within hours) | Inferred |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile amber microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. In a designated low-light area, weigh the desired amount of the compound. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly until the compound is fully dissolved. e. Aliquot the stock solution into smaller volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C for short-term use or -70°C for long-term storage.
Protocol 2: Stability Assessment in Aqueous Buffer
-
Materials: this compound stock solution, aqueous buffer of choice (e.g., PBS at pH 7.4 and an acetate buffer at pH 5.0), HPLC system with a suitable column (e.g., C18), UV-Vis spectrophotometer.
-
Procedure: a. Prepare a working solution of this compound in each of the selected aqueous buffers at a final concentration suitable for HPLC analysis. Ensure the final concentration of the organic solvent from the stock solution is consistent and low (e.g., <1%). b. Immediately after preparation (t=0), take an aliquot and analyze it by HPLC to determine the initial peak area of the compound. c. Incubate the remaining solutions under your typical experimental conditions (e.g., 37°C in the dark). d. At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC. e. Calculate the percentage of the remaining this compound at each time point relative to the t=0 sample. f. Plot the percentage of the remaining compound versus time to determine its stability profile under these conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for preparing and using BABX solutions.
Caption: Troubleshooting decision tree for experiments with BABX.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 4. camlab.co.uk [camlab.co.uk]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing Bischloroanthrabenzoxocinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of bischloroanthrabenzoxocinones.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the total synthesis of the anthrabenzoxocinone core?
The total synthesis of the anthrabenzoxocinone core, a naturally occurring antibiotic pharmacophore, can be approached through a convergent strategy. A key method involves the construction of a gem-dimethyl-anthracenone scaffold.[1][2] This is often achieved via a Ti(Oi-Pr)4-mediated photoenolization/Diels-Alder (PEDA) reaction between a 2-isopropyl benzaldehyde and an enone.[2] Subsequent cyclization and functional group manipulations lead to the final bischloroanthrabenzoxocinone structure.
Q2: What are some established methods for constructing the quinone portion of the molecule?
For the synthesis of the anthraquinone-like structures within the target molecule, established methods like the Hauser and Staunton/Weinreb annulations are relevant.[1] These reactions typically involve a tandem Michael addition/Dieckmann cyclization sequence.[1]
Q3: Are there alternative cyclization methods for forming the heterocyclic rings?
Yes, besides the PEDA reaction, radical cyclization is a viable method for ring closure in the synthesis of complex polycyclic molecules like anthrabenzoxocinones.[1] Another relevant method for forming angularly substituted tetracycles is the catalytic cobalt-mediated [2+2+2]-cycloaddition of a triyne, which can then be oxidized to the benz[a]anthraquinone core.[3]
Q4: How can the purification of the final this compound product be approached?
While specific protocols for bischloroanthrabenzoxocinones are not detailed in the provided literature, general purification techniques for similar complex natural products can be adapted. For related anthracyclinone glycosides, a common method involves adjusting the pH of a crude aqueous solution and using ion-exchange chromatography or chromatography with resins like carboxymethyl cellulose.[4] Elution is typically performed with an acidic aqueous or mixed polar solvent system.[4] Hydrophobic interaction chromatography has also been used for purifying complex bacterial products.[5]
Troubleshooting Guides
Issue 1: Low Yield in the Key Photoenolization/Diels-Alder (PEDA) Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient UV irradiation | Optimize the reaction time and the intensity of the UV source (e.g., 366 nm).[1] Consider using a continuous-flow reactor for better light penetration and scalability.[2] | The PEDA reaction is photochemically driven and requires sufficient energy input to proceed efficiently. |
| Decomposition of starting materials or product | Perform the reaction at a lower temperature if possible. Ensure the use of high-purity, degassed solvents to minimize side reactions. | Photochemical reactions can sometimes lead to degradation if the energy input is too high or if reactive impurities are present. |
| Suboptimal catalyst concentration | Titrate the concentration of the Ti(Oi-Pr)4 catalyst to find the optimal loading. | The Lewis acid catalyst is crucial for the Diels-Alder step, and its concentration can significantly impact the reaction rate and yield. |
| Poor substrate quality | Ensure the 2-isopropyl benzaldehyde and enone starting materials are pure and free of inhibitors. | Impurities in the starting materials can quench the reaction or lead to undesired side products. |
Issue 2: Poor Regioselectivity in the Annulation Step
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect choice of base or solvent | Screen a variety of bases (e.g., LDA, NaH, KHMDS) and solvents (e.g., THF, Toluene, Dioxane) for the Michael addition/Dieckmann cyclization.[1] | The regioselectivity of annulation reactions is highly dependent on the reaction conditions, which influence the kinetic vs. thermodynamic control of the reaction. |
| Steric hindrance | Modify the protecting groups on the substrates to be less sterically demanding, if possible. | Steric bulk can influence the approach of the nucleophile and favor the formation of one regioisomer over another. |
| Temperature effects | Vary the reaction temperature. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. | Temperature affects the energy landscape of the reaction and can be used to control selectivity. |
Issue 3: Incomplete or Unsuccessful Radical Cyclization
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient radical initiation | Ensure the radical initiator (e.g., AIBN, tributyltin hydride) is fresh and used at the appropriate temperature for decomposition. Optimize the concentration of the initiator. | The generation of the initial radical is the first and critical step of the cyclization cascade. |
| Premature quenching of the radical | Use thoroughly degassed solvents and run the reaction under an inert atmosphere (e.g., Argon, Nitrogen) to exclude oxygen, which is a radical scavenger. | The presence of radical quenchers will terminate the reaction before the desired cyclization can occur. |
| Unfavorable cyclization geometry | If possible, modify the substrate to favor the desired cyclization pathway (e.g., by introducing conformational constraints). | The stereoelectronics of the radical cyclization are crucial for its success. |
| Presence of radical inhibitors | Purify starting materials to remove any potential radical inhibitors. | Certain impurities can inhibit the propagation of the radical chain reaction. |
Experimental Protocols
General Protocol for Ti(Oi-Pr)4-mediated Photoenolization/Diels-Alder (PEDA) Reaction
-
Preparation : In a quartz reaction vessel, dissolve the 2-isopropyl benzaldehyde derivative and the enone in a suitable solvent (e.g., acetonitrile).[1]
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Inert Atmosphere : Degas the solution by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.
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Catalyst Addition : Add the Ti(Oi-Pr)4 catalyst under the inert atmosphere.
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Photoreaction : Irradiate the reaction mixture with a UV lamp (e.g., 366 nm) at a controlled temperature.[1] For larger scale reactions, a continuous-flow photochemical reactor can be employed to ensure uniform irradiation.[2]
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Monitoring : Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
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Work-up : Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO3). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Purification : Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Synthesis of the benz[a]anthraquinone core of angucyclinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JPH07252291A - Purification method of anthracyclinone glycoside - Google Patents [patents.google.com]
- 5. CN1759121B - Method for purifying bacterial cytolysin - Google Patents [patents.google.com]
Technical Support Center: Bischloroanthrabenzoxocinone (BCAB) Assays
Welcome to the technical support center for Bischloroanthrabenzoxocinone (BCAB). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the cytotoxic effects of BCAB during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with BCAB in our cell-based assays, even at low concentrations. What are the initial steps to address this?
A1: High cytotoxicity at low concentrations can be a significant hurdle. Here’s a recommended initial approach:
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Confirm Compound Integrity and Purity: Ensure the purity of your BCAB stock. Impurities from synthesis can contribute to unexpected toxicity.[1]
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Optimize Concentration and Exposure Time: Perform a detailed dose-response and time-course experiment to identify a therapeutic window where the desired biological activity is observed with minimal cytotoxicity.[2] It's possible that shorter exposure times are sufficient to observe the on-target effect.
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Review Cell Health: Ensure your cell cultures are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells can be more susceptible to cytotoxic effects.
Q2: How can we differentiate between on-target cytotoxic effects (e.g., in cancer cells) and general, off-target cytotoxicity?
A2: Differentiating between on-target and off-target effects is crucial for assessing the therapeutic potential of BCAB.
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Use of Control Cell Lines: Include non-target cell lines in your experiments. For example, if BCAB is intended to target a specific cancer pathway, compare its effects on cancer cells versus healthy, non-cancerous cells.
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Target Engagement Assays: If the molecular target of BCAB is known, perform assays to confirm target engagement at concentrations where cytotoxicity is observed. A discrepancy between the concentration needed for target engagement and the cytotoxic concentration may suggest off-target effects.
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Off-Target Profiling: Consider computational (in silico) prediction of potential off-target interactions.[3] Experimental validation can then be performed on high-probability off-targets.
Q3: Are there any formulation strategies to reduce the cytotoxicity of BCAB?
A3: Yes, formulation can significantly impact a compound's cytotoxic profile. For hydrophobic compounds like BCAB, consider the following:
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Encapsulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, potentially increasing their solubility and stability while reducing non-specific interactions with cell membranes that can lead to cytotoxicity.[4][5] This can also improve the therapeutic index of the drug.
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Use of Nanoparticle Delivery Systems: Encapsulating BCAB in lipid-based or polymeric nanoparticles can control its release and biodistribution, potentially reducing systemic toxicity.
Q4: What alternative assay systems can we use to mitigate the cytotoxicity observed in standard 2D cell cultures?
A4: If cytotoxicity in 2D culture is limiting your research, consider these alternatives:
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3D Cell Culture Models (Spheroids/Organoids): These models more closely mimic the in vivo environment and can sometimes show different sensitivity to cytotoxic agents compared to 2D cultures.
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Zebrafish Larvae Models: Zebrafish are a valuable in vivo model for toxicity screening, offering the complexity of a whole organism while being suitable for high-throughput screening.[6][7] They allow for the assessment of systemic toxicity, including cardiotoxicity and hepatotoxicity.[7]
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Cell-Free Assays: If you are studying the interaction of BCAB with a specific protein or enzyme, a cell-free assay can provide information on its direct activity without the confounding factor of cellular cytotoxicity.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| BCAB Precipitation in Media | Visually inspect the media for any signs of precipitation. If observed, consider using a solubilizing agent (e.g., DMSO at a final concentration <0.1%) or a formulation strategy like cyclodextrin encapsulation.[4][5] |
| Fluctuation in Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
Problem 2: Cytotoxicity Masks the Desired Biological Effect
| Potential Cause | Troubleshooting Step |
| Overlapping Concentration Ranges for Efficacy and Toxicity | Perform a more granular dose-response curve to identify a narrow concentration window. |
| Inappropriate Assay Endpoint | Choose an assay endpoint that occurs before the onset of significant cell death. For example, if studying signaling pathway modulation, measure phosphorylation events at an early time point. |
| Off-Target Effects Dominating the Response | Investigate and block potential off-target pathways if they are known. Consider synthesizing derivatives of BCAB to reduce off-target activity. |
Experimental Protocols
Protocol 1: Determining the IC50 of BCAB using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of BCAB in culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Treatment: Remove the old medium and add 100 µL of the diluted BCAB or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[8]
Protocol 2: LDH Release Assay for Measuring Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of necrosis.[9][10]
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Controls: Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation.[10]
-
Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Data Presentation
Table 1: Hypothetical IC50 Values of BCAB in Different Cell Lines
| Cell Line | Cell Type | BCAB IC50 (µM) after 48h |
| A549 | Human Lung Carcinoma | 2.5 |
| MCF-7 | Human Breast Adenocarcinoma | 5.1 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 25.8 |
| MRC-5 | Human Fetal Lung Fibroblast | 32.4 |
This table illustrates how BCAB might show selective cytotoxicity towards cancer cell lines (A549, MCF-7) compared to non-cancerous cell lines (HUVEC, MRC-5).
Table 2: Effect of Incubation Time on BCAB Cytotoxicity in A549 Cells
| Incubation Time (hours) | BCAB IC50 (µM) |
| 24 | 10.2 |
| 48 | 2.5 |
| 72 | 0.8 |
This table demonstrates the time-dependent nature of BCAB's cytotoxicity.
Visualizations
Caption: Workflow for assessing BCAB cytotoxicity.
Caption: Potential BCAB mechanisms and mitigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability, Morphology, and Effects of In Vitro Digestion on the Antioxidant Properties of Polyphenol Inclusion Complexes with β-Cyclodextrin [mdpi.com]
- 5. Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells [mdpi.com]
- 6. Alternative Approaches for Identifying Acute Systemic Toxicity: Moving from Research to Regulatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.biobide.com [blog.biobide.com]
- 8. opentrons.com [opentrons.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Bischloroanthrabenzoxocinone Analogs
Troubleshooting Guide & FAQs
This section addresses common issues researchers may encounter when working with new or uncharacterized fluorescent compounds like bischloroanthrabenzoxocinone.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is the fluorescence intensity of my compound very low? | Low intrinsic fluorescence quantum yield. Concentration-dependent aggregation and self-quenching. Inappropriate solvent environment. Photobleaching. | Systematically vary the solvent to identify an environment that enhances fluorescence. Non-polar, aprotic solvents often favor higher quantum yields for aromatic fluorophores. Acquire absorption and emission spectra at a range of concentrations to check for aggregation-caused quenching. Dilute the sample if necessary. Reduce the excitation light intensity or exposure time to minimize photobleaching. The use of photostabilizing agents can also be explored. |
| The emission wavelength of my compound shifts when I change the solvent. | Solvatochromism, indicating a change in the dipole moment of the molecule upon excitation. This is common in molecules with charge-transfer character.[1] | This property can be leveraged. Characterize the emission profile in a range of solvents with varying polarity to determine the optimal solvent for your application. This may also provide insight into the electronic nature of the excited state. |
| I observe a decrease in fluorescence intensity over time during measurement. | Photobleaching (photodegradation) of the fluorophore. Sample evaporation. | Use the lowest possible excitation power and shortest exposure time. Ensure the cuvette is properly sealed to prevent solvent evaporation, especially with volatile organic solvents. Consider deoxygenating the solution, as dissolved oxygen can contribute to photobleaching. |
| How can I confirm that my compound is actually fluorescing and the signal is not from an impurity? | The observed emission could be from a highly fluorescent impurity, even if present in trace amounts. | Purify the sample meticulously using techniques like HPLC or column chromatography. Compare the excitation spectrum of your sample with its absorption spectrum. A good match between the two is a strong indicator that the emission is from your compound of interest. |
| Can the chlorine substituents on the this compound structure negatively impact the fluorescence? | The "heavy-atom effect" can sometimes lead to increased intersystem crossing from the singlet excited state to the triplet state, which can quench fluorescence. | While chlorine has a relatively modest heavy-atom effect, it is a possibility. Comparing the photophysical properties to a non-chlorinated analog would be the most direct way to assess this. |
Quantitative Data: Factors Influencing Fluorescence Quantum Yield of Anthracene Derivatives
The following table summarizes the typical effects of various factors on the fluorescence quantum yield (ΦF) of anthracene and its derivatives, which may serve as a proxy for understanding the behavior of this compound.
| Factor | Condition | General Effect on ΦF | Example/Rationale | Reference |
| Solvent Polarity | Increasing Solvent Polarity | Often Decreases ΦF | Increased stabilization of charge-separated excited states can promote non-radiative decay pathways. | [1] |
| Solvent Viscosity | Increasing Solvent Viscosity | Generally Increases ΦF | Restriction of intramolecular rotations and vibrations that act as non-radiative decay channels. | |
| Substitution | Electron-donating groups (e.g., -NH2, -OH) | Can Increase or Decrease ΦF | Depends on the position and nature of the group. Can enhance emission but also introduce new quenching pathways. | |
| Electron-withdrawing groups (e.g., -NO2, -CN) | Often Decreases ΦF | Can promote intersystem crossing or other non-radiative processes. | ||
| Halogens (e.g., -Cl, -Br) | May Decrease ΦF | Heavy-atom effect can increase the rate of intersystem crossing. | ||
| Aggregation | High Concentration | Typically Decreases ΦF | Aggregation-caused quenching (ACQ) is common for planar aromatic molecules. | |
| Temperature | Increasing Temperature | Usually Decreases ΦF | Increased collisional quenching and vibrational relaxation pathways. |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol describes the measurement of the fluorescence quantum yield of a sample relative to a well-characterized standard.
Materials:
-
Test compound (e.g., this compound analog)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.546; or 9,10-Diphenylanthracene in cyclohexane, ΦF = 0.90)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilute solutions of both the test compound and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and determine the integrated absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield (ΦF,sample) using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Note: The refractive indices (n) are for the solvents used for the sample and standard. If the same solvent is used, this term cancels out.
Visualizations
Workflow for Enhancing Fluorescence Quantum Yield
References
Validation & Comparative
A Comparative Analysis of Bischloroanthrabenzoxocinone Derivatives: Unveiling Their Biological Potential
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of (-)-anthrabenzoxocinone ((-)-ABX) and its chlorinated derivative, (-)-bischloroanthrabenzoxocinone ((-)-BABX). This document synthesizes available experimental data on their biological activities, outlines the methodologies for key experiments, and visualizes their mechanisms of action through signaling pathway diagrams.
The emergence of drug-resistant pathogens and the continued prevalence of metabolic diseases necessitate the discovery of novel therapeutic agents. Anthrabenzoxocinones (ABXs), a class of polyketide natural products isolated from Streptomyces species, have garnered interest for their diverse biological activities. This guide focuses on a comparative evaluation of (-)-ABX and its dichlorinated analog, (-)-BABX, to elucidate the impact of chlorination on their biological function.
Quantitative Comparison of Biological Activities
The available data on the biological activities of (-)-ABX and (-)-BABX are summarized below. These compounds have been evaluated for their ability to modulate the Liver X Receptor alpha (LXRα) and for their antibacterial efficacy against Gram-positive bacteria.
| Compound | LXRα-SPA Binding IC50 (µM)[1] | Antibacterial Activity MIC (µg/mL)[1] |
| (-)-Anthrabenzoxocinone ((-)-ABX) | 2 | 0.5 - 2 |
| (-)-Bischloroanthrabenzoxocinone ((-)-BABX) | 10 | 0.5 - 2 |
Table 1: Comparative biological activities of (-)-ABX and (-)-BABX.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and facilitate further research.
Liver X Receptor alpha (LXRα) Scintillation Proximity Assay (SPA) Binding Assay
This assay is designed to measure the binding affinity of compounds to the LXRα nuclear receptor.
Principle: The Scintillation Proximity Assay (SPA) is a homogeneous radioisotopic assay technology.[2][3][4] It utilizes microscopic beads containing a scintillant that emits light when a radiolabeled molecule binds to the bead's surface.[2][3] In this assay, the LXRα receptor is immobilized on the SPA beads. A radiolabeled LXRα ligand is introduced, and its binding to the receptor brings the radioisotope in close proximity to the scintillant, generating a light signal. Test compounds that compete with the radioligand for binding to LXRα will reduce the signal in a concentration-dependent manner.
Materials:
-
Human LXRα protein
-
Radiolabeled LXRα ligand (e.g., [³H]-T0901317)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds ((-)-ABX and (-)-BABX) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate scintillation counter
Procedure:
-
Receptor Immobilization: Biotinylated LXRα protein is incubated with streptavidin-coated SPA beads to allow for immobilization.
-
Assay Setup: In a microplate, the LXRα-coated SPA beads are mixed with the radiolabeled ligand and varying concentrations of the test compounds.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The light emitted from the SPA beads is measured using a microplate scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Principle: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. A standardized suspension of the test bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which no visible bacterial growth is observed after a defined incubation period.[5][6][7]
Materials:
-
Test bacteria (e.g., Gram-positive strains like Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Test compounds ((-)-ABX and (-)-BABX) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.
-
Serial Dilution: The test compounds are serially diluted in the microtiter plate using MHB to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound and control wells (growth control with no compound and sterility control with no bacteria) are inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound in which there is no visible bacterial growth.
Mechanism of Action and Signaling Pathways
The biological activities of bischloroanthrabenzoxocinone derivatives can be understood through their interaction with specific cellular pathways.
LXRα Signaling Pathway
(-)-ABX and (-)-BABX have been shown to interact with the Liver X Receptor alpha (LXRα), a key regulator of cholesterol and lipid metabolism.[1] LXRα acts as a cellular cholesterol sensor. Upon activation by oxysterols, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of LXRα include genes involved in cholesterol efflux (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c).[8][9][10]
Caption: LXRα Signaling Pathway Modulation.
Inhibition of Bacterial Fatty Acid Synthesis (FASII)
Anthrabenzoxocinones are known inhibitors of the bacterial type II fatty acid synthesis (FASII) pathway. Specifically, they target the β-ketoacyl-acyl carrier protein synthase II (FabF), a key condensing enzyme in this pathway.[11] The FASII pathway is essential for bacterial membrane biogenesis and is a validated target for antibacterial drugs. By inhibiting FabF, ABXs disrupt the elongation of fatty acid chains, leading to the cessation of bacterial growth.
Caption: Bacterial FASII Pathway Inhibition.
Concluding Remarks
The comparative analysis of (-)-anthrabenzoxocinone and (-)-bischloroanthrabenzoxocinone reveals subtle yet important differences in their biological activities. While both compounds exhibit potent antibacterial activity within a similar concentration range, the presence of two chlorine atoms in (-)-BABX appears to decrease its binding affinity for the LXRα receptor five-fold compared to the non-chlorinated analog. This structure-activity relationship suggests that the chlorine substituents may influence the interaction with the ligand-binding pocket of LXRα.
Further research, including in vivo efficacy studies and cytotoxicity profiling against a broader range of cell lines, is warranted to fully elucidate the therapeutic potential of these this compound derivatives. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this promising class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 4. Cytotoxicity Profiling of Annona Squamosa in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 8. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. idexx.nl [idexx.nl]
- 11. Liver X receptor - Wikipedia [en.wikipedia.org]
Cross-Validation of Bischloroanthrabenzoxocinone's Dual Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bischloroanthrabenzoxocinone (BCAB), a molecule with a dual mechanism of action, targeting both bacterial Type II fatty acid synthesis (FASII) and human Liver X Receptors (LXRs). This document aims to objectively compare BCAB's performance with established inhibitors and activators of these respective pathways, supported by experimental data and detailed protocols to facilitate cross-validation.
Overview of this compound (BCAB)
This compound (CAS Number: 866022-28-8) is a novel chemical entity initially investigated for its antimicrobial properties. Subsequent research has revealed a more complex pharmacological profile, identifying it as an inhibitor of the bacterial FASII pathway and a ligand for human LXRs. This dual activity presents a unique opportunity for therapeutic development but also necessitates a thorough cross-validation of its distinct mechanisms.
Mechanism I: Inhibition of Bacterial Type II Fatty Acid Synthesis (FASII)
BCAB has been identified as a potent inhibitor of the bacterial Type II fatty acid synthesis (FASII) pathway, which is essential for bacterial membrane biogenesis and survival.[1][2] This pathway is distinct from the Type I fatty acid synthase (FASI) found in mammals, making it an attractive target for the development of selective antibacterial agents.
Comparison with Alternative FASII Inhibitors
To contextualize the efficacy of BCAB as a FASII inhibitor, this guide compares it with two well-characterized inhibitors: Cerulenin and Triclosan .
-
Cerulenin: A natural antifungal antibiotic that irreversibly inhibits β-ketoacyl-ACP synthases, key enzymes in the FASII pathway.[3][4][5]
-
Triclosan: A broad-spectrum antimicrobial agent that acts as a slow, tight-binding inhibitor of the enoyl-acyl carrier protein reductase (FabI), another critical enzyme in the FASII cascade.[6][7][8][9]
Data Presentation: Comparative Inhibitory Activity
| Compound | Target Organism | Assay Type | IC50/MIC (µg/mL) | Reference(s) |
| This compound (BCAB) | Staphylococcus aureus | FASII Inhibition (IC50) | 11.4 | [1] |
| Escherichia coli | FASII Inhibition (IC50) | 35.3 | [1] | |
| Staphylococcus aureus | Antibacterial (MIC) | 0.2 | [1] | |
| Escherichia coli (wild type) | Antibacterial (MIC) | >250 | [1] | |
| Cerulenin | Saccharomyces cerevisiae | Fatty Acid Synthesis | - | [3] |
| Breast Cancer Cells | Cytotoxicity | 1.25 - 10 | [3] | |
| Triclosan | Escherichia coli (FabI) | Enzyme Inhibition (Ki) | 7 pM | [8] |
| Prostate Cancer Cells | Cytotoxicity (IC50) | Lower than C75/Orlistat | [9] |
Experimental Protocol: Bacterial FASII Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of compounds against the bacterial FASII pathway, adapted from methodologies described in the literature.
Objective: To determine the IC50 value of a test compound against the FASII pathway in a specific bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Growth medium (e.g., Luria-Bertani broth)
-
Test compound (e.g., BCAB) and known inhibitors (e.g., Cerulenin, Triclosan)
-
Radiolabeled precursor (e.g., [14C]-acetate or [14C]-malonyl-CoA)
-
Scintillation fluid and counter
-
96-well microplates
-
Incubator and shaker
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.
-
Assay Setup: In a 96-well plate, add a defined concentration of bacterial cells to each well.
-
Compound Addition: Add serial dilutions of the test compound and control inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Radiolabeling: Add a fixed amount of the radiolabeled precursor to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain for a defined period (e.g., 1-2 hours) with shaking.
-
Lipid Extraction: Terminate the reaction and extract the total lipids from the bacterial cells using an appropriate solvent system (e.g., chloroform:methanol).
-
Quantification: Transfer the lipid extract to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Mechanism II: Ligand for Liver X Receptors (LXRs)
In addition to its antimicrobial activity, BCAB has been shown to be a ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol homeostasis, lipid metabolism, and inflammation.[10][11] LXRs exist as two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which form heterodimers with the Retinoid X Receptor (RXR) to regulate gene expression.[10][12]
Comparison with Alternative LXR Agonists
To evaluate the LXR-modulating activity of BCAB, it is compared with two synthetic LXR agonists:
-
GW3965: A potent and selective LXR agonist with activity on both LXRα and LXRβ.[13][14][15][16][17]
-
T0901317: Another widely used LXR agonist, also activating both isoforms.[18][19][20]
Data Presentation: Comparative LXR Activation
| Compound | Receptor Subtype | Assay Type | EC50 (nM) | Reference(s) |
| This compound (BCAB) | LXRα | LXRα-scintillation proximity assay (IC50) | 10,000 | |
| GW3965 | hLXRα | Cell-based reporter | 190 | [13][15][16] |
| hLXRβ | Cell-based reporter | 30 | [13][15][16] | |
| T0901317 | LXRα | Cell-based reporter | 20 | [19] |
| LXRα/β | Cell-based reporter | ~50 | [20] |
Experimental Protocol: LXR Ligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for LXR.
Objective: To determine the IC50 or Ki of a test compound for LXRα or LXRβ.
Materials:
-
Purified recombinant LXRα or LXRβ ligand-binding domain (LBD)
-
Radiolabeled LXR agonist (e.g., [3H]-T0901317)
-
Scintillation proximity assay (SPA) beads (e.g., copper-coated yttrium silicate)
-
Test compound (e.g., BCAB) and known LXR agonists
-
Assay buffer
-
96-well microplates
-
Scintillation counter
Procedure:
-
Reagent Preparation: Prepare a solution of the LXR LBD and the radiolabeled agonist in the assay buffer.
-
Assay Setup: In a 96-well plate, add the LXR LBD, radiolabeled agonist, and SPA beads to each well.
-
Compound Addition: Add serial dilutions of the test compound and a known LXR agonist (for a standard curve) to the wells. Include a control with no competitor.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Measurement: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The amount of bound radioligand will decrease as the concentration of the test compound increases. Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by fitting the data to a competitive binding curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
This compound presents a fascinating case of a molecule with dual, and seemingly unrelated, mechanisms of action. Its ability to inhibit the bacterial FASII pathway positions it as a potential lead for novel antibiotic development. Concurrently, its interaction with human LXRs suggests a possible role in modulating lipid metabolism and inflammatory responses. This guide provides a framework for the cross-validation of these mechanisms by comparing BCAB to established pharmacological tools for each pathway. The provided data and experimental protocols are intended to serve as a resource for researchers seeking to further elucidate the biological activities of BCAB and similar dual-action compounds. Further investigation is warranted to understand the structure-activity relationships governing each mechanism and to explore the therapeutic potential of this unique chemical scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in inhibitors of bacterial fatty acid synthesis type II (FASII) system enzymes as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerulenin - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of cerulenin on fatty acid synthetase. Effect of cerulenin on iodoacetamide-induced malonyl-CoA decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Triclosan inhibition of fatty acid synthesis and its effect on growth of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the bacterial enoyl reductase FabI by triclosan: a structure-reactivity analysis of FabI inhibition by triclosan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The fatty acid synthase inhibitor triclosan: repurposing an anti-microbial agent for targeting prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligands of Therapeutic Utility for the Liver X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Liver X receptor - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pnas.org [pnas.org]
- 15. apexbt.com [apexbt.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Synthetic LXR ligand inhibits the development of atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. T0901317 is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. caymanchem.com [caymanchem.com]
A Comparative Analysis of Fluorescent Dages: Benchmarking Performance for Cellular Imaging
For Immediate Publication
[City, State] – [Date] – In the dynamic fields of cellular biology and drug discovery, the selection of appropriate fluorescent probes is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive performance comparison of several widely used fluorescent dyes: Nile Red, Fluorescein Isothiocyanate (FITC), Tetramethylrhodamine Isothiocyanate (TRITC), and Cyanine 5 (Cy5). This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Quantitative Performance Data
The selection of a fluorescent dye is often dictated by its photophysical properties. Key parameters such as excitation and emission maxima, molar extinction coefficient, and quantum yield determine the brightness and suitability of a dye for a given imaging setup. The photostability of a dye is also a critical factor, as it dictates the duration over which a reliable signal can be acquired.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Nile Red | ~552 (in Methanol) | ~636 (in Methanol) | Not widely reported | ~0.7 (in Dioxane) |
| FITC | ~495[1] | ~525[1] | 75,000[1] | 0.92[1] |
| TRITC | ~557[2] | ~576[2] | Not widely reported | Not widely reported |
| Cy5 | ~649[3] | ~667[3] | 250,000[3] | 0.27[3] |
Note: The spectral properties of Nile Red are highly dependent on the polarity of its environment. In a lipid-rich environment, its emission is in the yellow-gold range, while in polar environments, it is red.[4]
Experimental Protocols
To ensure a standardized comparison of fluorescent dyes, the following experimental protocols are recommended.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of a test dye relative to a known standard.
-
Preparation of Solutions:
-
Prepare a stock solution of the reference standard with a known quantum yield in a suitable solvent.
-
Prepare a stock solution of the test dye in the same solvent.
-
Create a series of dilutions for both the standard and the test dye, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the test dye at the excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the test dye. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each measurement to obtain the integrated fluorescence intensity.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.
-
The quantum yield of the test dye (Φ_X) can be calculated using the following equation: Φ_X = Φ_S * (m_X / m_S) * (η_X² / η_S²) Where:
-
Φ_S is the quantum yield of the standard.
-
m_X and m_S are the slopes of the linear fits for the test dye and the standard, respectively.
-
η_X and η_S are the refractive indices of the solvents used for the test dye and the standard, respectively (if different).
-
-
Protocol 2: Assessment of Photostability
This protocol provides a method for comparing the photostability of different fluorescent dyes under continuous illumination.
-
Sample Preparation:
-
Prepare slides with cells or a solution containing the fluorescent dyes to be tested at a standardized concentration.
-
-
Image Acquisition:
-
Using a fluorescence microscope, locate a field of view for each sample.
-
Set the excitation light source to a constant intensity.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The rate of fluorescence decay is an indicator of the dye's photostability. Dyes with a slower decay rate are more photostable.[5][6]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for live-cell imaging using fluorescent dyes.
Caption: Workflow for live-cell imaging with fluorescent dyes.
Signaling Pathway Visualization
Fluorescent dyes are instrumental in visualizing and understanding complex cellular signaling pathways. The following diagram illustrates a simplified generic signaling cascade that can be studied using fluorescently labeled components.
Caption: A generic signal transduction pathway.
References
- 1. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Bio-Techne [bio-techne.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Nile red - Wikipedia [en.wikipedia.org]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Bischloroanthrabenzoxocinone: An In Vitro and In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Bischloroanthrabenzoxocinone [(-)-BABX], a natural product isolated from Streptomyces species, has emerged as a molecule of interest due to its diverse biological activities. This guide provides a comprehensive comparison of its known in vitro activities and explores the potential for in vivo correlation, particularly in the context of cancer research. Due to the limited availability of in vivo anticancer data for (-)-BABX, this guide will draw comparisons with established compounds that share similar structural motifs or mechanisms of action, namely the anthraquinone anticancer drug Doxorubicin and the fatty acid synthase (FASN) inhibitor C75.
In Vitro Activity of (-)-Bischloroanthrabenzoxocinone
(-)-BABX has demonstrated bioactivity in two key areas: as a ligand for the Liver X Receptor (LXR) and as an inhibitor of bacterial type II fatty acid synthesis (FabF). These activities suggest potential avenues for anticancer applications, as both LXR activation and fatty acid synthesis inhibition have been implicated in cancer cell proliferation and survival.
Quantitative Data Summary
| Compound | Target/Assay | In Vitro Activity Metric | Value |
| (-)-Bischloroanthrabenzoxocinone | Liver X Receptor α (LXRα) | IC50 (SPA binding) | 10 µM |
| Type II Fatty Acid Synthesis (FabF) | MIC (Gram-positive bacteria) | 0.5-2 µg/mL | |
| Doxorubicin | Topoisomerase II | IC50 (Various cancer cell lines) | Nanomolar range |
| C75 | Fatty Acid Synthase (FASN) | IC50 (Various cancer cell lines) | Micromolar range |
Experimental Protocols
Detailed experimental protocols for the specific assays performed on (-)-BABX are not extensively published. However, the following represent standard methodologies for the cited experiments.
Liver X Receptor α (LXRα) Scintillation Proximity Assay (SPA) Binding Assay
This assay is designed to measure the binding affinity of a compound to the LXRα ligand-binding domain.
Principle: A radiolabeled LXRα ligand is incubated with the LXRα protein, which is bound to SPA beads. When the radiolabeled ligand binds to the protein, it comes into close proximity with the scintillant embedded in the beads, producing a light signal. Unlabeled ligands (like (-)-BABX) compete with the radiolabeled ligand for binding, leading to a decrease in the signal.
General Protocol:
-
Reagents: Purified LXRα ligand-binding domain, radiolabeled LXRα agonist (e.g., [3H]-T0901317), SPA beads (e.g., protein A-coated), test compound dilutions.
-
Incubation: The LXRα protein is first incubated with the SPA beads.
-
Competition: The protein-bead complex is then incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Detection: The plate is read in a scintillation counter. The signal intensity is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: Bacteria are exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration at which no turbidity (bacterial growth) is observed after a defined incubation period is the MIC.
General Protocol:
-
Microorganism: A standardized inoculum of a Gram-positive bacterial strain (e.g., Staphylococcus aureus).
-
Medium: A suitable liquid broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilutions: A serial dilution of (-)-BABX is prepared in the broth.
-
Inoculation and Incubation: The bacterial inoculum is added to each dilution and incubated under standard conditions (e.g., 37°C for 18-24 hours).
-
Observation: The tubes or wells are visually inspected for turbidity. The MIC is the lowest concentration with no visible growth.
Signaling Pathways and Experimental Workflows
Liver X Receptor (LXR) Signaling Pathway in Cancer
Activation of LXR has been shown to have antiproliferative and pro-apoptotic effects in various cancer models.[1][2] The simplified signaling pathway below illustrates the key downstream effects of LXR activation that contribute to its potential anticancer activity.
Caption: Simplified LXR signaling pathway in cancer cells.
General In Vitro to In Vivo Drug Discovery Workflow
The following diagram illustrates a typical workflow for evaluating a compound's anticancer potential, from initial in vitro screening to in vivo validation.
Caption: A generalized workflow for anticancer drug discovery.
In Vivo Correlation and Comparison with Alternatives
Currently, there is a lack of publicly available in vivo data specifically evaluating the anticancer activity of (-)-bischloroanthrabenzoxocinone. To provide a comparative perspective, we will consider the in vivo performance of compounds with related structures or mechanisms of action.
Comparative In Vivo Performance Data
| Compound | Cancer Model | Dosing & Administration | Key In Vivo Outcome |
| Doxorubicin | Various (e.g., Breast, Leukemia) | IV infusion | Significant tumor regression and increased survival, but associated with cardiotoxicity. |
| C75 | Breast cancer xenografts | Intraperitoneal injection | Inhibition of tumor growth, often accompanied by weight loss as a side effect. |
Discussion and Future Directions
The in vitro data for (-)-bischloroanthrabenzoxocinone reveals two distinct biological activities that are relevant to cancer biology: LXR agonism and potential inhibition of fatty acid synthesis.
-
LXR Agonism: The activation of LXR by (-)-BABX could potentially lead to antiproliferative and pro-apoptotic effects in cancer cells.[1][2] In vivo studies with other LXR agonists have demonstrated tumor growth inhibition in models of breast, prostate, and colon cancer.[1]
-
Fatty Acid Synthesis Inhibition: The inhibition of bacterial FabF by (-)-BABX suggests it may also inhibit the human homolog, fatty acid synthase (FASN). FASN is overexpressed in many cancers and is considered a viable therapeutic target.[3] In vivo studies with the FASN inhibitor C75 have shown antitumor activity in breast cancer xenograft models.
Correlation and Prediction: While a direct in vitro to in vivo correlation (IVIVC) for the anticancer activity of (-)-BABX cannot be established without in vivo data, the existing in vitro results provide a strong rationale for its further investigation. The micromolar potency in the LXR binding assay suggests that achieving therapeutic concentrations in vivo may be feasible.
Future Research: The critical next step is to evaluate the anticancer efficacy of (-)-BABX in relevant in vivo cancer models, such as human tumor xenografts in immunocompromised mice. These studies will be essential to determine if the promising in vitro activities translate into a therapeutic benefit and to establish a dose-response relationship and assess any potential toxicities. Furthermore, head-to-head in vivo comparison with established drugs like Doxorubicin or other FASN inhibitors would provide a clearer picture of its potential clinical utility.
References
- 1. Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer [frontiersin.org]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Bischloroanthrabenzoxocinone: A Comparative Guide to its Experimental Evaluation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data and methodologies related to Bischloroanthrabenzoxocinone (BABX), a potent inhibitor of bacterial Type II fatty acid synthesis (FASII). This document aims to enhance the reproducibility of key findings by presenting detailed experimental protocols and comparative data with alternative FASII inhibitors.
This compound has been identified as a promising antibacterial agent due to its targeted inhibition of the essential FASII pathway in bacteria. This pathway is responsible for the synthesis of fatty acids, which are crucial components of bacterial cell membranes. The selective inhibition of this pathway makes BABX a molecule of significant interest for the development of novel antibiotics.
Comparative Analysis of FASII Inhibitors
The following table summarizes the in vitro activity of this compound and other known FASII inhibitors against key bacterial strains. The data is compiled from various studies to provide a comparative overview of their potency.
| Compound | Target(s) | Organism | Assay | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| This compound (BABX) | FabB, FabF | S. aureus | FASII Inhibition | 11.4 | --INVALID-LINK-- | |
| Antibacterial Activity | 0.2 - 0.4 | --INVALID-LINK-- | ||||
| E. coli | FASII Inhibition | 35.3 | --INVALID-LINK-- | |||
| Antibacterial Activity | >250 | --INVALID-LINK-- | ||||
| Cerulenin | FabB, FabF | S. aureus | Antibacterial Activity | 125 | --INVALID-LINK-- | |
| Thiolactomycin | FabB, FabF | S. aureus | Antibacterial Activity | 20 | --INVALID-LINK-- | |
| Platensimycin | FabF | S. aureus | FASII Inhibition (FabF) | 0.13 | --INVALID-LINK-- | |
| Antibacterial Activity | 0.1 - 1 | --INVALID-LINK-- | ||||
| Platencin | FabF, FabH | S. aureus | FASII Inhibition (FabF) | 1.95 | --INVALID-LINK-- | |
| FASII Inhibition (FabH) | 3.91 | --INVALID-LINK-- | ||||
| Antibacterial Activity | 0.5 - 2 | --INVALID-LINK-- |
In addition to its antibacterial properties, this compound has been shown to be a ligand for Liver X Receptors (LXR), which are nuclear receptors involved in the regulation of cholesterol homeostasis.
| Compound | Receptor | Assay | IC50 (µM) | Reference |
| (-)-Bischloroanthrabenzoxocinone (BABX) | LXRα | SPA Binding Assay | 10 | --INVALID-LINK-- |
| (-)-Anthrabenzoxocinone (ABX) | LXRα | SPA Binding Assay | 2 | --INVALID-LINK-- |
Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental protocols for the key assays are provided below.
Bacterial Type II Fatty Acid Synthesis (FASII) Inhibition Assay
This assay measures the ability of a compound to inhibit the incorporation of radiolabeled malonyl-CoA into fatty acids by a crude enzyme preparation from the target bacteria.
Materials:
-
Phospholipid 96-well FlashPlates (PerkinElmer)
-
[¹⁴C]Malonyl-CoA (specific activity 50-60 mCi/mmol)
-
Crude FASII enzyme preparation from S. aureus or E. coli
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM EDTA, 1 mM DTT, 1 mM NADH, 1 mM NADPH, 150 µM octanoyl-CoA (for S. aureus) or lauroyl-CoA (for E. coli)
-
Test compound (this compound) dissolved in DMSO
-
14% Perchloric acid
-
Scintillation counter
Procedure:
-
Prepare the crude FASII enzyme extract from bacterial cultures grown to the stationary phase.
-
To each well of the 96-well FlashPlate, add 97 µL of the assay buffer.
-
Add 1 µL of the test compound at various concentrations (or DMSO for control).
-
Add 2 µL of the crude FASII enzyme preparation.
-
Initiate the reaction by adding 10 µL of [¹⁴C]Malonyl-CoA.
-
Incubate the plate at 37°C with gentle shaking.
-
Measure the incorporation of radioactivity at different time points using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Mueller-Hinton broth
-
96-well microtiter plates
-
Bacterial suspension of S. aureus or E. coli adjusted to a concentration of 5 x 10⁵ CFU/mL
-
Test compound (this compound) serially diluted in Mueller-Hinton broth
Procedure:
-
Dispense 100 µL of Mueller-Hinton broth into each well of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 5 µL of the bacterial suspension.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Liver X Receptor (LXR) Scintillation Proximity Assay (SPA) Binding Assay
This assay measures the binding of a ligand to the LXRα receptor.
Materials:
-
GST-tagged LXRα ligand-binding domain (LBD)
-
[³H]T0901317 (a known LXR agonist)
-
Anti-GST SPA beads
-
Assay buffer: 10 mM HEPES (pH 7.4), 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM DTT
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
In a 96-well plate, mix the GST-LXRα LBD with the anti-GST SPA beads in the assay buffer and incubate to allow binding.
-
Add the test compound at various concentrations.
-
Add [³H]T0901317 to each well.
-
Incubate the plate for 2 hours at room temperature.
-
Measure the radioactivity using a scintillation counter.
-
A decrease in the scintillation signal indicates displacement of the radiolabeled ligand by the test compound.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Independent Verification of Biological Targets: A Comparative Guide for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and validation of a compound's biological targets are fundamental to drug discovery and development. This process not only elucidates the mechanism of action but also helps in predicting potential off-target effects and identifying patient populations that may benefit from the therapy. This guide provides a comparative framework for the independent verification of biological targets, using a hypothetical novel compound, "Compound X," as an example. We will compare its performance with a well-characterized "Reference Compound Y" using various experimental approaches.
Data Presentation: Comparative Analysis of Compound X and Reference Compound Y
The following table summarizes the quantitative data obtained from various assays to determine the biological targets of Compound X and compare its binding affinity and cellular engagement with Reference Compound Y, a known inhibitor of the putative target, Protein Kinase Z (PKZ).
| Assay Type | Target Protein | Metric | Compound X | Reference Compound Y |
| Biochemical Assays | ||||
| Enzyme Inhibition Assay | PKZ | IC50 | 150 nM | 50 nM |
| Surface Plasmon Resonance (SPR) | PKZ | Kd | 250 nM | 80 nM |
| Isothermal Titration Calorimetry (ITC) | PKZ | Kd | 300 nM | 100 nM |
| Cell-Based Assays | ||||
| Cellular Thermal Shift Assay (CETSA) | PKZ | ΔTm | +4.2 °C | +5.5 °C |
| NanoBRET™ Target Engagement Assay | PKZ | EC50 | 500 nM | 150 nM |
| Phenotypic Assay (Cell Viability) | Cancer Cell Line A | GI50 | 1.2 µM | 0.4 µM |
| Proteomics | ||||
| Thermal Proteome Profiling (TPP) | Whole Proteome | Top Hit | PKZ | PKZ |
| Affinity Chromatography-Mass Spec | Whole Proteome | Top Hit | PKZ | PKZ |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific compounds and cellular systems.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[1][2][3][4][5]
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to 70-80% confluency. Treat the cells with either the vehicle control, Compound X, or Reference Compound Y at various concentrations for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heating Gradient: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) to induce protein denaturation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (PKZ) in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature for each treatment condition. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.
Affinity Chromatography-Mass Spectrometry
Objective: To identify the cellular binding partners of a compound by immobilizing it on a solid support and capturing interacting proteins from a cell lysate.
Methodology:
-
Compound Immobilization: Synthesize an analog of Compound X with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a native cell lysate from the cells of interest, ensuring that protein complexes remain intact.
-
Affinity Pull-down: Incubate the immobilized Compound X with the cell lysate to allow for the binding of target proteins. As a control, use beads without the compound or beads with an inactive analog.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer or by competing with a high concentration of free Compound X.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the Compound X beads with the control beads to identify specific binders.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity (Kd) of a compound to its purified target protein in real-time.[6]
Methodology:
-
Protein Immobilization: Immobilize the purified target protein (PKZ) onto the surface of an SPR sensor chip.
-
Analyte Injection: Flow solutions of Compound X or Reference Compound Y at various concentrations over the sensor chip surface.
-
Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram.
-
Regeneration: After each binding measurement, regenerate the sensor surface by injecting a solution that removes the bound compound without denaturing the immobilized protein.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
The following diagrams illustrate key concepts in the target verification process.
Caption: A general workflow for the independent verification of biological targets.
Caption: Hypothetical signaling pathway inhibited by Compound X.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surrogate potency assays: Comparison of binding profiles complements dose response curves for unambiguous assessment of relative potencies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bischloroanthrabenzoxocinone: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Bischloroanthrabenzoxocinone must adhere to strict disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this potent compound.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to its hazardous nature, it is imperative that this substance and any contaminated materials are disposed of as hazardous chemical waste through an approved waste disposal plant[1]. Improper disposal can lead to significant environmental damage and potential health risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves designed for handling cytotoxic or hazardous chemicals. |
| Body Protection | Impervious clothing, such as a disposable gown, to prevent skin contact. |
| Respiratory | A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation. |
Source: DC Chemicals Safety Data Sheet[1]
In the event of a spill, immediately contain the area. Use absorbent materials to clean up the spill and dispose of the contaminated materials as cytotoxic waste[2].
Waste Classification and Segregation
All materials that have come into contact with this compound must be treated as hazardous, cytotoxic waste. This includes:
-
Empty or partially used vials of the compound.
-
Contaminated labware (e.g., pipettes, flasks, tubing).
-
Used Personal Protective Equipment (PPE).
-
Spill cleanup materials.
This waste must be segregated from general laboratory and biohazardous waste streams to ensure proper handling and disposal[3][4].
Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Procedures
-
Segregation at the Source: Immediately upon generation, segregate all this compound-contaminated waste into designated containers. Do not mix with other waste streams[3].
-
Containerization:
-
Solids and Liquids: Place non-sharp solid waste (e.g., gloves, gowns, bench paper) and any residual liquid waste into a clearly labeled, leak-proof container designated for cytotoxic waste. These containers are often color-coded, such as yellow or having a purple lid[3][4][5].
-
Sharps: All sharps (e.g., needles, contaminated glass) must be placed in a puncture-resistant sharps container specifically marked for cytotoxic or chemotherapeutic waste[2][3][5].
-
-
Labeling: Ensure all waste containers are clearly labeled with the "Cytotoxic" or "Chemotherapy Waste" symbol and any other locally required hazard information.
-
Storage: Store the sealed waste containers in a secure, designated area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal contractor.
-
Final Disposal: The final disposal of this compound waste must be conducted via high-temperature incineration by a licensed and approved waste disposal facility[3][6]. Do not dispose of this chemical down the drain or in regular trash[1].
Experimental Protocols Cited
While specific experimental protocols for this compound are not detailed in the provided safety information, the handling and disposal procedures are based on established guidelines for cytotoxic and hazardous chemicals. The primary cited document is the Safety Data Sheet (SDS) for this compound provided by DC Chemicals[1]. General procedures for handling cytotoxic and chemotherapeutic waste are derived from guidelines provided by various environmental health and safety organizations[2][3][4][5][6].
The following diagram illustrates the logical relationship for determining the correct disposal path.
Caption: Decision tree for this compound waste segregation.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both their personnel and the environment. For further details, always refer to the specific Safety Data Sheet (SDS) for the compound and your institution's environmental health and safety guidelines.
References
- 1. This compound|866022-28-8|MSDS [dcchemicals.com]
- 2. ipservices.care [ipservices.care]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Chemotherapy Waste Disposal in California | Eco Medical [ecomedicalwaste.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Essential Safety and Operational Guidance for Handling Bischloroanthrabenzoxocinone
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Bischloroanthrabenzoxocinone (CAS No. 866022-28-8), including personal protective equipment (PPE) specifications, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is crucial to mitigate exposure risks. The following table summarizes the required personal protective equipment.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields.[1] | To prevent eye contact with the chemical. |
| Hand Protection | Protective gloves. | To prevent skin contact. |
| Skin and Body Protection | Impervious clothing.[1] | To protect the body from exposure. |
| Respiratory Protection | Suitable respirator.[1] | To prevent inhalation of dust or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to storage.
Experimental Protocols:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[1] Ensure a designated and properly ventilated area, such as a chemical fume hood, is used. All necessary PPE should be donned before entering the handling area.
-
Handling:
-
Storage:
Emergency and Disposal Plan
Immediate and appropriate action during an emergency is critical. All personnel should be familiar with the location and operation of safety showers and eyewash stations.
Emergency Procedures:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.[1] |
| Ingestion | Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. If vomiting occurs, the head should be kept low so that vomit does not enter the lungs. Get medical attention.[1] |
Disposal Plan:
The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1]
-
Environmental Precautions: Avoid release to the environment.[1] This material is very toxic to aquatic life with long-lasting effects.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
